Mt KARI-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H8FN5O3S2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C13H8FN5O3S2/c14-7-1-3-8(4-2-7)15-12(23)16-13-18-17-11(24-13)9-5-6-10(22-9)19(20)21/h1-6H,(H2,15,16,18,23) |
InChI Key |
HDQHMZWYSJUDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Function of Ketol-Acid Reductoisomerase (KARI) in Mycobacterium tuberculosis: A Technical Guide for Drug Development
Abstract
Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in Mycobacterium tuberculosis (M. tuberculosis). This pathway is essential for the pathogen's survival, particularly under stress conditions such as low pH and starvation, but is absent in mammals. This inherent difference makes KARI a highly validated and attractive target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the enzyme's function, structure, and kinetics, along with detailed experimental protocols for its study and inhibitor screening, aiming to facilitate advanced research and drug discovery efforts against tuberculosis.
Introduction: The Strategic Importance of Targeting KARI
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new therapeutic agents with novel mechanisms of action[1]. The biosynthetic pathway for the essential amino acids valine, leucine, and isoleucine represents a promising area for drug discovery because it is present in bacteria but absent in their mammalian hosts[1][2][3].
KARI (EC 1.1.1.86) is the second enzyme in this pathway and is indispensable for the survival of M. tuberculosis[2][4]. Its inhibition leads to auxotrophy for BCAAs, which has been shown to attenuate virulence[4]. The enzyme's essentiality, coupled with its absence in humans, establishes it as a prime target for selective and potent inhibitors.
Biochemical Function and Catalytic Mechanism
M. tuberculosis KARI is a bifunctional enzyme that catalyzes two distinct reactions within a single active site: a metal-dependent alkyl migration (isomerization) followed by an NADPH-dependent reduction[5].
-
Isomerization: The enzyme first catalyzes the rearrangement of (S)-2-acetolactate (from the valine and leucine pathway) or (S)-2-aceto-2-hydroxybutyrate (from the isoleucine pathway) into their respective 2-keto-3-hydroxy intermediates. This step is dependent on the presence of two Mg²⁺ ions in the active site.
-
Reduction: The intermediate 2-ketoacid is then reduced by NADPH to yield (R)-2,3-dihydroxy-isovalerate or (R)-2,3-dihydroxy-3-methylvalerate, respectively[3][5].
The typical KARI found in M. tuberculosis H37Rv is a Class I enzyme, characterized by a shorter amino acid sequence (approx. 337 residues) and a strict preference for NADPH as the reducing cofactor[1].
Structural Biology of M. tuberculosis KARI
The crystal structure of M. tuberculosis KARI has been solved to a high resolution, providing critical insights for structure-based drug design.
| Parameter | Value | Reference |
| PDB Accession Code | 4YPO | [2][4] |
| Resolution | 1.00 Å | [2] |
| Method | X-Ray Diffraction | [2] |
| Ligands | 2x Mg²⁺ ions | [2][4] |
The structure reveals a dimeric enzyme with each monomer containing an N-terminal domain that binds NADPH and a C-terminal domain that houses the active site with two magnesium ions[2][6]. The active site is solvent-accessible, and a significant conformational change, involving the movement of the N-terminal domain towards the C-terminal domain, is believed to occur upon substrate and cofactor binding to enclose the active site for catalysis[3][6].
Quantitative Data: Enzyme Kinetics and Inhibition
Understanding the kinetic behavior of Mtb KARI is fundamental for designing effective inhibitors. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Kinetic Parameters of M. tuberculosis KARI
| Substrate/Cofactor | Enzyme Variant | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| 2-Acetolactate | Mtb KARI (Class I) | 110 ± 4 | 1.4 ± 0.02 | 1.27 x 10⁴ | [1] |
| 3-hydroxy-3-methyl-2-ketobutyrate | Mtb KARI-II (Class II) | 301.30 ± 7.7 | 201.17 ± 61.39 | 6.68 x 10⁵ | [1] |
| NADPH | Mtb KARI-II (Class II) | 250 ± 30 | 2.23 ± 0.1 | 8.92 x 10³ | [1] |
| NADH | Mtb KARI-II (Class II) | 488.76 ± 57.04 | 71.5 ± 4.77 | 1.46 x 10⁵ | [1] |
Note: Mtb KARI-II is an unusual Class II variant found in a specific M. tuberculosis strain and shows different cofactor preferences compared to the typical Class I enzyme found in H37Rv.
Table 2: Known Inhibitors of M. tuberculosis KARI
| Inhibitor | Type of Inhibition | Ki | IC₅₀ | Reference |
| MMV553002 (E4) | Not specified | 153 ± 25 nM | 0.8 µM (cell-based) | [7][8] |
| MMV688950 (E10) | Not specified | 38.4 ± 5.5 nM | >128 µM (cell-based) | [7] |
| 3-(methylsulfonyl)-2-oxopropanic acid | Potent Inhibitor | Not specified | Not specified | [7][8] |
| N-hydroxy-N-isopropyloxamate (IpOHA) | Transition State Analog | Not specified | Not specified | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental strategies is crucial for research planning.
Caption: Role of KARI in the BCAA biosynthesis pathway.
Caption: Standard workflow for Mtb KARI inhibitor discovery.
Caption: Rationale for KARI as a selective anti-TB drug target.
Detailed Experimental Protocols
Recombinant Mtb KARI Expression and Purification
This protocol is a synthesized methodology based on standard practices for expressing mycobacterial proteins in E. coli.
-
Gene Cloning:
-
Amplify the ilvC gene (Rv3001c) from M. tuberculosis H37Rv genomic DNA using PCR.
-
Incorporate restriction sites (e.g., BamHI and HindIII) into the primers for cloning.
-
Ligate the PCR product into an expression vector, such as pET-28a(+), which provides an N-terminal His₆-tag for purification.
-
Verify the sequence of the resulting plasmid.
-
-
Protein Expression:
-
Transform the expression plasmid into E. coli BL21 (DE3) cells.
-
Grow a 1 L culture in LB broth containing appropriate antibiotics (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at 18°C for 18-20 hours with shaking[9].
-
-
Cell Lysis and Clarification:
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 10% glycerol).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Purification (IMAC):
-
Load the clarified supernatant onto a Ni-NTA affinity column (e.g., 5 mL HisTrap FF) pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Elute the His-tagged KARI protein with a linear gradient of imidazole (20-300 mM) in elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)[9][10].
-
Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions.
-
-
Final Steps:
-
Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 500 mM MgCl₂, 10% glycerol) to remove imidazole and for stability[11].
-
Measure the protein concentration (e.g., using a Direct Detect or Bradford assay), aliquot, and store at -80°C.
-
KARI Enzyme Activity Assay (Spectrophotometric)
This assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
MgCl₂ solution: 1 M stock.
-
NADPH solution: 10 mM stock in assay buffer.
-
Substrate solution: (S)-2-acetolactate, 100 mM stock.
-
Purified Mtb KARI enzyme.
-
-
Procedure:
-
The standard assay is performed at 25°C in a 96-well plate or a cuvette-based spectrophotometer[11][12].
-
Prepare a reaction mixture in a final volume of 200 µL containing:
-
Initiate the reaction by adding the enzyme to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADPH oxidation is linear during the initial phase of the reaction.
-
-
Data Analysis:
-
Calculate the reaction velocity using the Beer-Lambert law, with an extinction coefficient for NADPH of 6220 M⁻¹cm⁻¹[1].
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., Prism) to determine Km and Vmax[11][12].
-
Calculate kcat by dividing Vmax by the total enzyme concentration ([E]T).
-
Inhibitor Screening and IC₅₀/Kᵢ Determination
-
Initial Screening:
-
Perform the KARI activity assay as described above using a fixed, near-Km concentration of 2-acetolactate.
-
Add compounds from a chemical library at a single high concentration (e.g., 10-100 µM).
-
Identify "hits" as compounds that cause a significant (e.g., >50%) reduction in enzyme activity compared to a DMSO control.
-
-
IC₅₀ Determination:
-
For each hit compound, perform the activity assay with a range of inhibitor concentrations (e.g., 8-10 points in a semi-log dilution series).
-
Keep the concentrations of substrate (at Km) and NADPH constant.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Kᵢ Determination:
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), perform a full kinetic analysis.
-
Measure the initial reaction velocities at several fixed inhibitor concentrations, while varying the concentration of the substrate (2-acetolactate).
-
Analyze the data globally using appropriate models for different inhibition types or visualize using a Lineweaver-Burk plot. The Kᵢ can be calculated from these fits.
-
Conclusion and Future Outlook
Mycobacterium tuberculosis ketol-acid reductoisomerase is a highly credible and well-validated target for novel anti-tubercular drug discovery. Its essential role in the BCAA pathway, combined with its absence in humans, provides a clear therapeutic window. This guide has consolidated the core functional, structural, and kinetic knowledge of Mtb KARI and provided detailed protocols to empower further research. Future efforts should focus on leveraging the high-resolution structural data for the rational design of potent and specific inhibitors. The identification of compounds with novel scaffolds, such as those from the Medicines for Malaria Venture Pathogen Box, demonstrates that unexplored chemical space holds promise for developing next-generation drugs to combat the global threat of tuberculosis.
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwPDB: pdb_00004ypo [wwpdb.org]
- 5. uniprot.org [uniprot.org]
- 6. NADH/NADPH bi-cofactor-utilizing and thermoactive ketol-acid reductoisomerase from Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning, expression and purification of Mycobacterium tuberculosis ESAT-6 and CFP-10 antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
An In-depth Technical Guide to the Structure and Mechanism of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. As this pathway is absent in humans, Mt KARI represents a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the structure, mechanism, and inhibition of Mt KARI, intended to support research and drug discovery efforts. Detailed experimental protocols for key assays are provided, alongside a curated summary of kinetic and inhibitory data. Visualizations of the BCAA pathway, the enzymatic mechanism, and experimental workflows are presented to facilitate a deeper understanding of this essential enzyme.
Introduction
Mycobacterium tuberculosis remains a leading cause of mortality from an infectious agent worldwide, with the emergence of multidrug-resistant strains necessitating the discovery of new therapeutic targets. The biosynthetic pathway for the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine is essential for the growth and survival of M. tuberculosis but is not present in mammals, making the enzymes of this pathway attractive targets for drug development.[1]
Ketol-acid reductoisomerase (KARI), the second enzyme in the BCAA pathway, is a bifunctional enzyme that catalyzes a two-step reaction: an Mg²⁺-dependent alkyl migration (isomerization) followed by an NAD(P)H-dependent reduction.[2] This guide focuses on the KARI enzyme from Mycobacterium tuberculosis (Mt KARI), providing a detailed examination of its structure, catalytic mechanism, and interactions with inhibitors.
Structural Overview of Mt KARI
Mt KARI is a class I ketol-acid reductoisomerase, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[1] It is a dimeric enzyme, with each monomer consisting of two principal domains:
-
N-terminal Rossmann-fold Domain: This domain is responsible for binding the NADPH cofactor.
-
C-terminal α-helical Domain: This domain contributes to the formation of the active site and is involved in substrate binding and catalysis.[2]
The active site is located at the interface of these two domains. The binding of both the Mg²⁺ ion and the NADPH cofactor is crucial for catalysis and induces conformational changes that modulate the accessibility and geometry of the active site. In the absence of NADPH, the active site of Mt KARI is in an "open" conformation, which becomes "closed" upon cofactor binding, creating a suitable environment for the substrate.
Crystal structures of KARI from homologous organisms, such as Staphylococcus aureus (Sa KARI), which shares high sequence identity with Mt KARI, have been resolved to high resolution, providing valuable insights into the active site architecture and inhibitor binding modes. For instance, the structure of Sa KARI in complex with the inhibitor MMV553002 (hydrolyzed form), NADPH, and Mg²⁺ has been determined at 1.72 Å resolution.[3][4]
Catalytic Mechanism of Mt KARI
The reaction catalyzed by Mt KARI is a complex process involving two distinct chemical transformations within a single active site. The enzyme converts (S)-2-acetolactate to (R)-2,3-dihydroxy-3-methylbutanoate, a precursor for valine and leucine biosynthesis. The two-step mechanism is as follows:
-
Isomerization (Alkyl Migration): The substrate, (S)-2-acetolactate, binds to the active site, coordinating with the essential Mg²⁺ ion. An alkyl migration then occurs, converting 2-acetolactate into the intermediate 3-hydroxy-3-methyl-2-oxobutyrate (HMKB).[1] This isomerization step has an unfavorable equilibrium, necessitating the subsequent reduction step to drive the reaction forward.[5]
-
Reduction: The keto group of the HMKB intermediate is then reduced by a hydride transfer from the bound NADPH cofactor, yielding the final product, (R)-2,3-dihydroxy-3-methylbutanoate.[1][2]
The active site contains several conserved polar amino acid residues that are critical for catalysis. While the specific residues in Mt KARI are inferred from homologous structures, studies on E. coli KARI have identified key residues involved in metal ion coordination and acid-base catalysis.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of Mt KARI and its variants have been characterized, providing insights into its catalytic efficiency and substrate specificity.
| Enzyme | Substrate | Cofactor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mt KARI | (S)-2-acetolactate | NADPH | 110 ± 4 | 1.4 ± 0.02 | 1.27 x 10⁴ | [5] |
| MtKARI-II | (S)-2-acetolactate | NADPH | 488.76 ± 57.04 | 71.5 ± 4.77 | 1.46 x 10⁵ | [6] |
| MtKARI-II | (S)-2-acetolactate | NADH | - | - | - | [6] |
| MtKARI-II | HMKB | NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | 6.68 x 10⁵ | [6] |
| MtKARI-II | HMKB | NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | 1.42 x 10⁵ | [6] |
Inhibitor Binding and Potency
A number of inhibitors targeting Mt KARI have been identified and characterized, with their binding affinities and inhibitory constants determined.
| Inhibitor | Inhibition Type | Ki (nM) | IC₅₀ (μM) | Reference |
| MMV553002 | - | < 200 | 0.8 | [4] |
| 3-(methylsulfonyl)-2-oxopropanic acid | - | 531 | - | [7] |
| NSC116565 | Time-dependent | 95.4 | - | [7] |
| 1f (pyrimidinedione analog) | Competitive (AL & NADPH), Time-dependent | 23.3 | - | [8] |
| E4 | - | 153 ± 25 | - | [9] |
| E10 | - | 38.4 ± 5.5 | - | [9] |
| IpOHA | Competitive | 26 | - | [10] |
| Hoe 704 | Competitive | 300 | - | [10] |
| CPD | Competitive | 3030 | - | [10] |
| Mt KARI-IN-5 | - | 4720 | - | [11] |
Experimental Protocols
Mt KARI Enzyme Assay
Principle: The activity of Mt KARI is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Purified Mt KARI enzyme
-
1 M Tris-HCl, pH 8.0
-
1 M MgCl₂
-
10 mM NADPH in 100 mM Tris-HCl, pH 8.0
-
100 mM (S)-2-acetolactate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 0.2 mM NADPH.
-
Add the purified Mt KARI enzyme to the reaction mixture to a final concentration of 100 nM.
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding (S)-2-acetolactate to a final concentration of 1.2 mM.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
Inhibitor Screening Assay
Principle: Potential inhibitors are screened for their ability to reduce the catalytic activity of Mt KARI.
Procedure:
-
Follow the enzyme assay protocol as described above.
-
Prior to the addition of the substrate, add the potential inhibitor at a desired concentration (e.g., 10 μM) to the reaction mixture containing the enzyme, buffer, MgCl₂, and NADPH.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate and monitor the reaction rate.
-
Compare the inhibited reaction rate to an uninhibited control to determine the percentage of inhibition.
-
For potent inhibitors, determine the IC₅₀ value by performing the assay with a range of inhibitor concentrations.
Protein Crystallization (Hanging Drop Vapor Diffusion)
Principle: A drop containing a mixture of purified protein and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution, leading to a gradual increase in protein concentration and, ideally, the formation of crystals.[3][12][13]
Materials:
-
Purified Mt KARI (concentrated to 10-20 mg/mL)
-
Crystallization screening solutions (various precipitants, buffers, and salts)
-
24-well crystallization plates
-
Siliconized cover slips
-
Grease for sealing the wells
Procedure:
-
Pipette 500 μL of a crystallization screen solution into the reservoir of a well in a 24-well plate.
-
On a siliconized cover slip, mix 1-2 μL of the concentrated protein solution with 1-2 μL of the reservoir solution.
-
Invert the cover slip and place it over the well, sealing it with grease to create a closed system.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe for crystal growth under a microscope.
-
Once crystals are obtained, they can be cryo-protected and used for X-ray diffraction analysis.
Isothermal Titration Calorimetry (ITC) for Inhibitor Binding
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][14]
Procedure:
-
Prepare solutions of the purified Mt KARI enzyme and the inhibitor in the same buffer.
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat changes.
-
The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
Caption: Overview of the branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Mt KARI Catalytic Mechanism
Caption: The two-step catalytic mechanism of Mt KARI.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the identification and characterization of Mt KARI inhibitors.
Conclusion
Mt KARI is a well-validated target for the development of new anti-tubercular drugs. Its essential role in the BCAA biosynthesis pathway, coupled with its absence in humans, makes it an ideal candidate for targeted therapeutic intervention. This guide has provided a detailed overview of the structure, function, and inhibition of Mt KARI, along with practical experimental protocols and curated quantitative data. It is hoped that this comprehensive resource will aid researchers in their efforts to develop novel and effective treatments for tuberculosis.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 4. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the mechanism of the bifunctional enzyme ketol-acid reductoisomerase by site-directed mutagenesis of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
Mt KARI as a novel drug target for tuberculosis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health threat, urgently necessitating the discovery of novel drug targets and therapeutic agents. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for the survival of Mtb but absent in humans, has emerged as a promising area for the development of new anti-tuberculosis drugs. Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, is a particularly attractive target for drug discovery.
This technical guide provides a comprehensive overview of Mt-KARI, including its biochemical function, and its role in the Mtb lifecycle. It details experimental protocols for studying the enzyme and its inhibitors, presents quantitative data on known inhibitors, and visualizes key pathways and workflows to aid in the rational design of novel anti-tuberculosis therapeutics targeting Mt-KARI.
The Branched-Chain Amino Acid Biosynthesis Pathway
Mt-KARI (EC 1.1.1.86) is a critical enzyme in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine. This pathway is initiated from pyruvate and threonine. KARI catalyzes the Mg2+- and NADPH-dependent conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate and 2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate.[1][2] The essentiality of this pathway for Mtb survival, coupled with its absence in mammals, makes KARI an ideal target for selective inhibitors with potentially low host toxicity.[3][4]
Quantitative Data on Mt-KARI Inhibitors
A number of inhibitors targeting Mt-KARI have been identified through various screening and design strategies. The following tables summarize the quantitative data for some of the most potent and well-characterized inhibitors.
Table 1: In Vitro Enzyme Inhibition Data for Mt-KARI Inhibitors
| Compound | Inhibition Constant (Ki) | IC50 | Inhibition Mode | Reference(s) |
| NSC116565 | 95.4 nM | - | Time-dependent, Competitive | [3][5] |
| 1f (pyrimidinedione) | 23.3 nM | - | Time-dependent, Competitive with AL and NADPH | [6][7] |
| 151f (phenyl derivative of NSC116565) | 8 nM | - | Competitive | [3] |
| NR-107 | - | 18.47 µM | - | [8] |
| ASIM-F | - | 27.02 µM | - | [8] |
| 3-(methylsulfonyl)-2-oxopropanic acid | 531 nM | - | - | [3] |
| IpOHA | 26 nM | - | Slow and tight-binding | [9] |
| Hoe 704 | 300 nM | - | Reversible | [9] |
| CPD | 3.03 µM | - | Reversible | [9] |
| Compound 5b | 19.7 nM | - | Slow and tight-binding | [10] |
Table 2: Anti-mycobacterial Activity of Mt-KARI Inhibitors
| Compound | Minimum Inhibitory Concentration (MIC90) | MIC50 | Reference(s) |
| NSC116565 | 20 µM (virulent Mtb) | 2.93 µM (H37Ra), 6.06 µM (H37Rv) | [3][5] |
| 1f (pyrimidinedione) | 12.7 µM (Mtb H37Rv) | - | [6][11] |
| 151f (phenyl derivative of NSC116565) | 18 µM (virulent Mtb) | - | [3] |
| 2-aminophenol | 1.10 µM | - | [3] |
| Prodrug of Compound 5b | 2.32 µM (H37Rv) | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful study of Mt-KARI and the development of its inhibitors. The following sections provide step-by-step protocols for key experiments.
Recombinant Mt-KARI Expression and Purification
-
Cloning and Expression:
-
The gene encoding Mt-KARI is cloned into an expression vector, such as pET-21a(+), often with a C-terminal His-tag for purification.
-
The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
-
Protein Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB broth and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
-
Purification:
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged Mt-KARI is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purification can be achieved by size-exclusion chromatography to remove aggregates and other impurities.
-
Protein purity is assessed by SDS-PAGE.
-
Mt-KARI Enzyme Activity Assay
The activity of Mt-KARI is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]
-
Reaction Mixture:
-
Assay Procedure:
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm is monitored spectrophotometrically at a constant temperature (e.g., 25°C).
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1).
-
-
Data Analysis:
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.
-
For inhibitor studies, various concentrations of the inhibitor are included in the reaction mixture, and the type of inhibition and the inhibition constant (Ki) are determined using appropriate kinetic models (e.g., Lineweaver-Burk plots).
-
High-Throughput Screening (HTS) for Mt-KARI Inhibitors
A high-throughput screening assay can be adapted from the enzyme activity assay to screen large compound libraries.
-
Assay Miniaturization:
-
The enzyme activity assay is adapted for a 384-well microplate format.
-
Final assay volumes are typically in the range of 30-50 µL.[10]
-
-
Compound Screening:
-
A compound library is screened at a fixed concentration (e.g., 10-100 µM).[4]
-
Positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls are included on each plate.
-
-
Data Acquisition and Analysis:
-
The rate of NADPH oxidation is measured using a microplate reader.
-
The percentage of inhibition for each compound is calculated relative to the controls.
-
Hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and Characterization:
-
Primary hits are re-tested to confirm their activity.
-
Dose-response curves are generated to determine the IC50 values of the confirmed hits.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor binding to Mt-KARI.
-
Sample Preparation:
-
Purified Mt-KARI and the inhibitor are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of the protein and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The ITC cell is filled with the Mt-KARI solution (e.g., 20-50 µM).
-
The injection syringe is filled with the inhibitor solution at a concentration 10-20 times that of the protein.
-
A series of small injections of the inhibitor into the protein solution are performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
X-ray Crystallography
Determining the crystal structure of Mt-KARI in complex with an inhibitor provides crucial insights into the binding mode and facilitates structure-based drug design.
-
Complex Formation:
-
Purified Mt-KARI is incubated with the inhibitor at a molar excess to ensure saturation of the binding sites.
-
-
Crystallization:
-
The protein-inhibitor complex is subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Vapor diffusion (hanging or sitting drop) is a commonly used method.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known KARI structure as a search model.
-
The inhibitor is modeled into the electron density map, and the structure is refined.
-
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[1]
-
Assay Setup:
-
The assay is performed in a 96-well microplate.
-
Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth supplemented with OADC or ADC.
-
-
Inoculation:
-
An Mtb culture is grown to mid-log phase and diluted to a standardized inoculum size.
-
Each well is inoculated with the Mtb suspension.
-
Positive (no drug) and negative (no bacteria) controls are included.
-
-
Incubation:
-
The plates are incubated at 37°C for 5-7 days.
-
-
Reading Results:
-
Alamar Blue reagent is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
A color change from blue (no growth) to pink (growth) indicates mycobacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.[6]
-
Logical Relationships in Mt-KARI Drug Discovery
The discovery of novel Mt-KARI inhibitors follows a logical progression from initial screening to lead optimization.
Conclusion
Mt-KARI stands out as a highly promising and validated target for the development of novel anti-tuberculosis drugs. Its essential role in the Mtb branched-chain amino acid biosynthesis pathway and its absence in humans provide a clear therapeutic window. The availability of robust biochemical and whole-cell screening assays, coupled with structural biology and biophysical techniques, has enabled the identification and characterization of several potent inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the potential of targeting Mt-KARI. Future efforts in structure-based drug design and lead optimization, guided by the principles outlined herein, are poised to deliver novel clinical candidates to combat the growing threat of drug-resistant tuberculosis.
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 9. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of inhibitors targeting Ketol-Acid Reductoisomerase (KARI) from Mycobacterium tuberculosis (Mt), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. Due to the absence of this pathway in humans, Mt KARI represents a promising target for the development of novel anti-tuberculosis therapeutics.[1] While specific public data for a compound designated "Mt KARI-IN-4" is not available in the reviewed literature, this document will detail the binding affinities of other known Mt KARI inhibitors, outline the experimental protocols for their characterization, and provide visual representations of the relevant biological pathway and experimental workflows.
Quantitative Data on Mt KARI Inhibitors
The binding affinities of various compounds for Mt KARI have been determined, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity, independent of substrate concentration.[2][3] The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is dependent on experimental conditions, including substrate concentration.[2][4]
Below is a summary of publicly available binding data for several Mt KARI inhibitors.
| Inhibitor Name/Identifier | Ki Value (nM) | IC50 Value (µM) | Notes |
| NSC116565 | 95.4 | - | A potent, slow-binding inhibitor. |
| 151f (phenyl derivative of NSC116565) | 8 | - | More potent analogue of NSC116565. |
| 1f (a pyrimidinedione) | 23.3 | - | Competitive and time-dependent inhibitor.[5] |
| 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | Hydrolyzed product of MMV553002. |
| MMV688271 (E10) | 38.4 | - | Identified from the Medicines for Malaria Venture Pathogen Box.[6] |
| MMV553002 (E4) | 153 | - | Identified from the Medicines for Malaria Venture Pathogen Box.[6] |
| NR-107 | - | 18.47 | Identified through virtual screening.[2][7] |
| ASIM-F | - | 27.02 | Identified through virtual screening.[2][7] |
Experimental Protocols for Ki Determination
The determination of the Ki value for a competitive inhibitor of Mt KARI typically involves a series of enzyme activity assays performed under steady-state conditions.[8] The following protocol is a generalized procedure based on standard enzymology practices.
1. Reagents and Buffers:
-
Enzyme: Purified recombinant Mt KARI.
-
Substrate: 2-acetolactate.
-
Cofactor: NADPH.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 4 mM MgCl2.[9]
-
Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).
2. Enzyme Activity Assay: The activity of Mt KARI is typically monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9]
-
Standard Reaction Mixture: The assay is performed in a quartz cuvette or a 96-well plate. A typical reaction mixture contains the assay buffer, a fixed concentration of Mt KARI, and a fixed concentration of NADPH (e.g., 0.2 mM).[9]
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-acetolactate.
-
Data Acquisition: The change in absorbance at 340 nm is recorded over time to determine the initial velocity (V) of the reaction.
3. Determination of Michaelis-Menten Constants (Km and Vmax): Before determining the Ki of an inhibitor, the Michaelis-Menten constants for the substrate must be determined.
-
A series of enzyme activity assays are performed with varying concentrations of 2-acetolactate while keeping the enzyme and NADPH concentrations constant.
-
The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).
4. Determination of IC50:
-
Enzyme activity is measured at a fixed substrate concentration (typically at or below the Km value) in the presence of varying concentrations of the inhibitor.
-
The initial velocities are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
5. Determination of Ki for a Competitive Inhibitor:
-
Substrate-velocity curves are generated in the presence of several different fixed concentrations of the inhibitor.
-
The data are globally fitted to the equation for competitive inhibition using non-linear regression analysis.
-
Alternatively, the Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value if the mechanism of inhibition is known to be competitive:[2]
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration used in the IC50 determination and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
The following diagrams illustrate the biological context of Mt KARI and the general workflow for assessing the potency of its inhibitors.
Caption: Mt KARI is the second enzyme in the BCAA pathway.
Caption: Workflow for determining IC50 and Ki values.
References
- 1. mdpi.com [mdpi.com]
- 2. courses.edx.org [courses.edx.org]
- 3. cdn.graphpad.com [cdn.graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: Biosynthesis of amino acids - Mycobacterium tuberculosis CDC1551 [kegg.jp]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Efficacy of Mt KARI-IN-4 Against Mycobacterium tuberculosis H37Rv: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the in vitro activity of Mt KARI-IN-4, a potent inhibitor of Mycobacterium tuberculosis (Mtb) Ketol-acid reductoisomerase (KARI), against the virulent Mtb H37Rv strain. This document outlines the quantitative inhibitory data, comprehensive experimental protocols for determination of the Minimum Inhibitory Concentration (MIC), and a visual representation of the experimental workflow.
Core Data Presentation: In Vitro Activity of Mt KARI Inhibitors
The in vitro activity of this compound and other relevant KARI inhibitors against the Mtb H37Rv strain is summarized below. This data highlights the potency of these compounds in inhibiting mycobacterial growth.
| Compound | Target | MIC (μM) vs Mtb H37Rv | Ki (μM) | Cytotoxicity (IC50) |
| This compound (compound 5c) | Mt KARI | 0.78 [1] | 5.48[1] | > 72 μg/mL (HEK cells)[1] |
| Mt KARI-IN-5 (compound 6c) | Mt KARI | 1.56[2] | 4.72[2] | > 64 μg/mL (HEK cells)[2] |
| Mt KARI-IN-1 | Mt KARI | Not Reported | 3.06[3] | Not Reported |
| Pyrimidinedione 1f | Mt KARI | 12.7[4] | 0.0233 | Not Reported |
| Compound 16 | Mt KARI | 2.06 ± 0.91[5] | 3.06[5] | Low against RAW 264.7 cells[5] |
Mechanism of Action: Targeting Ketol-Acid Reductoisomerase (KARI)
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis.[5][6] This pathway is essential for the bacterium's survival and is absent in humans, making KARI an attractive target for the development of novel anti-tuberculosis drugs.[5][7] this compound exerts its antimycobacterial effect by inhibiting this enzyme, thereby disrupting the synthesis of essential amino acids and impeding bacterial growth.
Experimental Protocols: MIC Determination via Broth Microdilution
The Minimum Inhibitory Concentration (MIC) of this compound against Mtb H37Rv is determined using a standardized broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol. This method provides a quantitative measure of the compound's inhibitory activity.
1. Preparation of Mycobacterial Inoculum:
-
A pure culture of M. tuberculosis H37Rv is grown on Middlebrook 7H11 agar.
-
Colonies are harvested and suspended in sterile water containing glass beads.
-
The suspension is vortexed to ensure a homogenous single-cell suspension.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Microtiter Plates:
-
A 96-well U-bottom microtiter plate is used for the assay.
-
The test compound, this compound, is serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a range of final concentrations.
-
Each well of the microtiter plate receives 100 µL of the appropriate drug dilution.
-
Control wells are included: a drug-free growth control and a sterility control (broth only).
3. Inoculation and Incubation:
-
Each well (excluding the sterility control) is inoculated with 100 µL of the prepared Mtb H37Rv suspension.
-
The final volume in each well is 200 µL.
-
The plate is sealed and incubated at 37°C for 7 to 14 days.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of Mtb H37Rv.
-
Visual inspection is aided by the use of an inverted mirror.
-
Alternatively, a growth indicator such as resazurin can be added to the wells. A color change from blue to pink indicates bacterial growth, and the MIC is the lowest drug concentration that prevents this color change.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) value for this compound against M. tuberculosis H37Rv.
Caption: Experimental workflow for MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
Unveiling the Active Site of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase: A Structural and Mechanistic Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (Mt), making it a prime target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive structural and mechanistic analysis of the Mt KARI active site, integrating crystallographic data, kinetic parameters, and inhibition studies. Detailed experimental protocols and visual representations of key processes are presented to facilitate a deeper understanding of the enzyme's function and to aid in the rational design of potent inhibitors.
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the identification of new drug targets. The branched-chain amino acid biosynthesis pathway, essential for bacteria but absent in humans, presents a promising avenue for selective drug design. Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the conversion of 2-acetolactate or 2-aceto-2-hydroxybutyrate to their corresponding 2,3-dihydroxy-3-alkylbutyrate products in a Mg²⁺- and NADPH-dependent reaction.[1][2] This bifunctional enzyme performs both an isomerization via an alkyl migration and a subsequent reduction of a 2-ketoacid intermediate within a single active site.[3][4] Understanding the intricate details of the Mt KARI active site is paramount for the development of effective inhibitors.
Structural Analysis of the Mt KARI Active Site
The crystal structure of Mycobacterium tuberculosis KARI (Mt KARI) has been determined at a high resolution of 1.0 Å, providing unprecedented insight into its active site architecture (PDB ID: 4YPO).[1][2] Mt KARI is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[5]
The active site is solvent-accessible and features two essential magnesium ions.[1][2] In the apoenzyme structure, these two metal ions are separated by a distance of 4.7 Å.[1][2] The binding of the cofactor NADPH and a transition state analog, N-hydroxy-N-isopropyloxamate (IpOHA), induces a significant conformational change, leading to a reduction in the metal-metal distance to 3.5 Å.[1] This inherent flexibility is critical for catalysis.[1][2]
The active site is lined with eight conserved polar amino acids that play crucial roles in both the isomerization and reductase activities.[3][4] Site-directed mutagenesis studies have revealed that several of these residues are essential for the isomerase function, while their mutation can still permit reductase activity.[3][4]
Quantitative Structural Data
| Parameter | Value | Reference |
| PDB ID | 4YPO | [1][2] |
| Resolution | 1.0 Å | [1][2] |
| Rfree | 0.163 | [1][2] |
| Metal Cofactors | 2x Mg²⁺ | [1] |
| Mg²⁺-Mg²⁺ Distance (Apo) | 4.7 Å | [1][2] |
| Mg²⁺-Mg²⁺ Distance (Substrate-bound) | 3.5 Å | [1] |
Catalytic Mechanism
The reaction catalyzed by KARI is a complex, two-step process that occurs within a single active site without the release of the intermediate.[3][4][6]
-
Isomerization: The first step involves an Mg²⁺-dependent alkyl migration of the substrate, 2-acetolactate, to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB).[5][6] This isomerization has a highly unfavorable equilibrium constant.[3][4]
-
Reduction: The second step is the NADPH-dependent reduction of the 2-ketoacid intermediate to yield the final product, (2R)-2,3-dihydroxy-3-isovalerate.[5][7] The direct reduction of a transition state formed during isomerization is thought to be necessary to overcome the unfavorable equilibrium of the first step.[3][4]
Steady-state kinetic analysis of the E. coli enzyme, which is mechanistically similar, suggests an ordered pathway where NADPH binds before the acetolactate substrate.[8]
Catalytic cycle of Mt KARI.
Inhibition of Mt KARI
The essentiality of KARI for M. tuberculosis makes it an attractive target for inhibitor development. Several classes of inhibitors have been identified and characterized.
Known Inhibitors and their Kinetic Parameters
| Inhibitor | Type | Ki | IC50 | Reference |
| N-hydroxy-N-isopropyloxamate (IpOHA) | Transition State Analog | - | - | [1] |
| 3-((methylsulfonyl)methyl)-2H-benzo[b][1][2]oxazin-2-one (MMV553002) | - | < 200 nM | 0.8 µM (in Mt cells) | [9][10] |
| 3-(methylsulfonyl)-2-oxopropanic acid | Hydrolyzed product of MMV553002 | Potent Inhibitor | - | [9][10] |
| Pyrimidinedione (1f) | Competitive (time-dependent) | 23.3 nM | - | [11] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Reversible | 3.03 µM | - | [12] |
| Hoe 704 | Reversible | More potent than CPD | - | [12] |
| Unnamed Compound Library Hits | - | 3 - 4 µM | - | [13] |
Experimental Protocols
X-ray Crystallography of Mt KARI
A detailed protocol for the crystallization and structure determination of Mt KARI can be adapted from the study by Bisson et al. (2016).
-
Protein Expression and Purification: Recombinant Mt KARI is expressed in E. coli and purified using a combination of affinity and size-exclusion chromatography.
-
Crystallization: Crystals of Mt KARI are grown using the hanging-drop vapor-diffusion method. A typical crystallization condition consists of mixing the protein solution with a reservoir solution containing a precipitant (e.g., PEG 3350), a buffer (e.g., Tris-HCl), and a salt (e.g., magnesium chloride).
-
Data Collection: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known KARI structure as a search model. The model is then refined using software such as PHENIX and Coot.
Workflow for X-ray crystallography.
Enzyme Kinetics Assay
KARI activity can be monitored continuously by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, NADPH, and the purified Mt KARI enzyme.
-
Initiation: The reaction is initiated by the addition of the substrate (e.g., 2-acetolactate).
-
Data Acquisition: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km, kcat, Ki) are determined by fitting the data to the appropriate Michaelis-Menten or inhibition equations.
Conclusion
The detailed structural and mechanistic understanding of the Mt KARI active site provides a solid foundation for the rational design of novel anti-tuberculosis drugs. The high-resolution crystal structure reveals key features that can be exploited for inhibitor development, such as the two magnesium ions and the flexible nature of the active site. The availability of robust enzymatic assays and detailed experimental protocols will further accelerate the discovery and optimization of potent and selective Mt KARI inhibitors. Future efforts should focus on leveraging this knowledge to develop compounds with improved pharmacological properties for clinical evaluation.
References
- 1. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Probing the mechanism of the bifunctional enzyme ketol-acid reductoisomerase by site-directed mutagenesis of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. UQ eSpace [espace.library.uq.edu.au]
An In-depth Technical Guide to the Cofactor Requirements of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. As this pathway is absent in humans, Mt KARI represents a promising target for the development of novel anti-tubercular agents. A thorough understanding of the enzyme's cofactor requirements is paramount for inhibitor design and the development of robust screening assays. This technical guide provides a comprehensive overview of the cofactor dependencies of Mt KARI, with a focus on its interactions with the divalent cation Mg²⁺ and the nicotinamide adenine dinucleotide cofactors, NADPH and NADH. We present collated quantitative data on enzyme kinetics, detailed experimental protocols for activity assays, and visualizations of the enzymatic pathway and experimental workflows.
Introduction: The Role of KARI in M. tuberculosis
Mycobacterium tuberculosis KARI (Mt KARI), encoded by the ilvC gene, is the second enzyme in the biosynthetic pathway of valine, leucine, and isoleucine. It catalyzes a two-step reaction: an initial Mg²⁺-dependent alkyl migration of (S)-2-acetolactate to form 3-hydroxy-3-methyl-2-ketobutyrate, followed by an NAD(P)H-dependent reduction of the 2-keto group to yield (R)-2,3-dihydroxy-isovalerate[1][2]. The essentiality of this pathway for M. tuberculosis viability, particularly in the nutrient-limited environment of the host, underscores the potential of Mt KARI as a therapeutic target[1].
Divalent Cation Requirement: The Role of Mg²⁺
The catalytic activity of Mt KARI is strictly dependent on the presence of a divalent cation, with Mg²⁺ being the physiologically relevant cofactor. The isomerization step of the reaction, in particular, has a strict requirement for Mg²⁺[1]. X-ray crystallography studies of Mt KARI have revealed the presence of two magnesium ions in the active site[3]. These ions are crucial for the proper coordination of the substrate and stabilization of the transition state during the alkyl migration.
The importance of magnesium for M. tuberculosis extends beyond its role as an enzymatic cofactor. Studies have shown that M. tuberculosis requires elevated levels of Mg²⁺ for growth in acidic environments, similar to those encountered within the phagosomes of host macrophages. This highlights the critical role of magnesium homeostasis for the bacterium's survival and pathogenesis.
Nicotinamide Cofactor Specificity: NADPH vs. NADH
Class I Mt KARI: A Preference for NADPH
The predominant form of KARI in M. tuberculosis is a Class I enzyme. Class I KARIs are characterized by a shorter amino acid sequence compared to their Class II counterparts found primarily in plants[4]. It is widely reported that the Class I Mt KARI exhibits a strong preference for NADPH as its reducing cofactor[4]. While many oxidoreductases can utilize both NADPH and NADH, Mt KARI's specificity for NADPH is a key characteristic.
A Novel Class II Mt KARI with Dual Cofactor Utilization
Recent research has identified and characterized a new Class II KARI from a Mycobacterium tuberculosis variant (MtKARI-II)[4]. A significant finding from this study is that MtKARI-II can utilize both NADPH and NADH as reducing agents, although it still demonstrates a preference for NADPH[4]. This discovery provides a more nuanced understanding of cofactor specificity within Mt KARI enzymes and may have implications for metabolic flexibility in different strains or under varying physiological conditions.
Quantitative Analysis of Cofactor Dependence
The following tables summarize the available kinetic parameters for both Class I and the novel Class II Mt KARI, providing a quantitative comparison of their interactions with NADPH and NADH.
Table 1: Kinetic Parameters of Mt KARI with the Substrate (S)-2-Acetolactate
| Enzyme | Cofactor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mt KARI (Class I) | NADPH | 110 ± 4 | 1.4 ± 0.02 | 12,727 | [4] |
| MtKARI-II (Class II Variant) | NADPH | 250 ± 30 | 2.23 ± 0.1 | 8,920 | [4] |
| MtKARI-II (Class II Variant) | NADH | 488.76 ± 57.04 | 71.5 ± 4.77 | 146,289 | [4] |
Table 2: Kinetic Parameters of MtKARI-II (Class II Variant) with the Intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB)
| Cofactor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | 667,677 | [4] |
| NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | 142,498 | [4] |
Note: The unexpectedly high kcat and catalytic efficiency for NADH with acetolactate for the Class II variant, as reported in the source, may warrant further investigation.
Experimental Protocols for Determining Mt KARI Activity
A continuous spectrophotometric assay is commonly employed to determine the kinetic parameters of Mt KARI. This method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH to NADP⁺ or NAD⁺, respectively.
Reagents and Buffers
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Enzyme: Purified Mt KARI (Class I or Class II) at a suitable concentration (e.g., 65 μM for initial characterization)[4].
-
Cofactors:
-
Substrate: (S)-2-acetolactate stock solution (concentrations to be varied around the expected Km).
Assay Procedure
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, MgCl₂, and the nicotinamide cofactor (NADPH or NADH).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C)[4].
-
Initiate the reaction by adding the purified Mt KARI enzyme and mix thoroughly.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for both NADPH and NADH at 340 nm is 6220 M⁻¹cm⁻¹[4].
-
To determine the kinetic parameters (Km and kcat), the initial reaction velocities are measured at varying concentrations of one substrate (e.g., 2-acetolactate) while keeping the concentrations of the other substrates (Mg²⁺ and NADPH/NADH) constant and saturating.
-
The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing Pathways and Workflows
Mt KARI Enzymatic Reaction Pathway
The following diagram illustrates the two-step reaction catalyzed by Mt KARI, highlighting the points of cofactor involvement.
Caption: The two-step reaction catalyzed by Mt KARI.
Experimental Workflow for KARI Kinetic Analysis
This diagram outlines the key steps in the experimental protocol for determining the kinetic parameters of Mt KARI.
Caption: Workflow for KARI enzyme kinetic assay.
Structural Basis of Cofactor Preference
The preference of KARI enzymes for NADPH over NADH is determined by specific structural features within the Rossmann fold of the N-terminal domain, which constitutes the cofactor binding site. The key determinant is the interaction with the 2'-phosphate group of the adenosine ribose moiety of NADPH, which is absent in NADH. In many KARI enzymes, the β2αB loop of the Rossmann fold contains residues that form hydrogen bonds with this 2'-phosphate group, thereby stabilizing the binding of NADPH[5]. While the specific residues in Mt KARI that confer this specificity are a subject of ongoing research, comparative structural analyses with other KARI enzymes provide a strong basis for this mechanism[3][5]. The ability of the recently discovered MtKARI-II to utilize both cofactors suggests a greater flexibility in its cofactor-binding pocket.
Implications for Drug Development
A detailed understanding of the cofactor requirements of Mt KARI is invaluable for the development of novel inhibitors.
-
Assay Development: Knowledge of the optimal concentrations of Mg²⁺ and NADPH is essential for establishing robust and reproducible high-throughput screening assays.
-
Inhibitor Design: Inhibitors can be designed to be competitive with respect to the nicotinamide cofactor. The structural differences in the cofactor binding sites between Mt KARI and human oxidoreductases can be exploited to achieve inhibitor selectivity.
-
Metabolic Context: The bacterium's reliance on NADPH and the intracellular concentrations of both NADPH and NADH are important considerations for the in vivo efficacy of potential inhibitors. The discovery of a dual-cofactor utilizing KARI suggests that targeting both NADPH and NADH binding might be a more effective strategy against certain strains.
Conclusion
Mycobacterium tuberculosis KARI is a Mg²⁺ and predominantly NADPH-dependent enzyme that is a validated target for anti-tubercular drug discovery. While the Class I enzyme exhibits a strong preference for NADPH, the recent characterization of a Class II Mt KARI with dual NADPH/NADH utilization expands our understanding of the metabolic capabilities of this pathogen. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the inhibition of this essential enzyme. Future work should focus on further elucidating the structural determinants of cofactor specificity in both Class I and Class II Mt KARI to guide the rational design of next-generation tuberculosis therapies.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cofactor specificity motifs and the induced fit mechanism in Class I ketol-acid reductoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Expression and Purification of Recombinant Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is essential for the survival of the bacterium but is absent in humans, making KARI an attractive target for the development of novel anti-tuberculosis drugs. The following application notes provide a detailed protocol for the expression of recombinant Mt KARI in Escherichia coli, its purification to homogeneity, and the subsequent characterization of its enzymatic activity.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The diagram below illustrates the role of KARI in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.
Experimental Protocols
The following sections provide a step-by-step guide for the expression and purification of recombinant Mt KARI.
Experimental Workflow Overview
Cloning of M. tuberculosis KARI Gene (Rv3552)
-
Gene Amplification : The ilvC gene (Rv3552) encoding KARI is amplified from M. tuberculosis H37Rv genomic DNA using Polymerase Chain Reaction (PCR). Primers are designed to introduce restriction sites (e.g., NdeI and XhoI) for cloning into a pET expression vector (e.g., pET-28a(+)), which will fuse an N-terminal Hexa-histidine (His6) tag to the recombinant protein.
-
Vector and Insert Preparation : The PCR product and the pET-28a(+) vector are digested with the corresponding restriction enzymes.
-
Ligation : The digested gene and vector are ligated using T4 DNA ligase.
-
Transformation : The ligation mixture is transformed into competent E. coli DH5α cells for plasmid propagation.
-
Screening : Positive clones are selected on LB agar plates containing kanamycin (50 µg/mL). The presence of the insert is confirmed by colony PCR and the sequence is verified by DNA sequencing.
Expression of Recombinant Mt KARI
-
Transformation : The sequence-verified pET-28a-KARI plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Starter Culture : A single colony is used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin. The culture is grown overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture : The overnight culture is used to inoculate 1 L of LB broth containing 50 µg/mL kanamycin. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, typically 16-18°C, for 16-18 hours with shaking to enhance protein solubility.
-
Harvesting : The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet is washed with a suitable buffer (e.g., PBS) and can be stored at -80°C until further use.
Purification of Recombinant Mt KARI
3.1. Cell Lysis
-
The frozen cell pellet is thawed on ice and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, and 10 µg/mL DNase I).
-
The cell suspension is incubated on ice for 30 minutes.
-
The cells are further disrupted by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant containing the soluble His-tagged Mt KARI is collected.
3.2. Immobilized Metal Affinity Chromatography (IMAC)
-
Column Equilibration : A Ni-NTA affinity column is equilibrated with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Sample Loading : The clarified lysate is loaded onto the equilibrated column.
-
Washing : The column is washed with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution : The His-tagged Mt KARI is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Fractions are collected and analyzed by SDS-PAGE.
3.3. Ion-Exchange Chromatography (IEX)
-
Buffer Exchange : The fractions from the IMAC containing Mt KARI are pooled and buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0) using a desalting column or dialysis.
-
Column Equilibration : An anion exchange column (e.g., Q-Sepharose) is equilibrated with the low-salt buffer.
-
Sample Loading and Elution : The buffer-exchanged sample is loaded onto the column. The protein is then eluted using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the low-salt buffer). Fractions are collected and analyzed by SDS-PAGE.
3.4. Size-Exclusion Chromatography (SEC)
-
Column Equilibration : A size-exclusion column (e.g., Superdex 200) is equilibrated with the final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Loading and Elution : The purest fractions from the IEX are pooled, concentrated, and loaded onto the size-exclusion column. The protein is eluted isocratically with the storage buffer.
-
Analysis : Fractions containing the purified Mt KARI are identified by SDS-PAGE and pooled. The protein concentration is determined, and the protein is stored at -80°C.
Data Presentation
Purification of Recombinant Mt KARI
The following table summarizes the purification of recombinant Mt KARI from a 1-liter E. coli culture.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 800 | 1600 | 2.0 | 100 | 1.0 |
| IMAC (Ni-NTA) | 40 | 1280 | 32.0 | 80 | 16.0 |
| Ion-Exchange (Q-Sepharose) | 15 | 1024 | 68.3 | 64 | 34.2 |
| Size-Exclusion (Superdex 200) | 10 | 880 | 88.0 | 55 | 44.0 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Kinetic Parameters of Mt KARI
| Substrate | Km (µM) | kcat (s-1) |
| (S)-α-acetolactate | 110 ± 4 | 1.4 ± 0.02 |
Data obtained from literature reports.[1]
Mt KARI Enzyme Activity Assay
The activity of Mt KARI is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Reagents
-
Assay Buffer : 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂.
-
NADPH Stock Solution : 10 mM in water.
-
Substrate Stock Solution : 100 mM (S)-α-acetolactate in water. The sodium salt of α-acetolactate can be synthesized from methyl acetoxyisobutyrate.
-
Enzyme : Purified recombinant Mt KARI.
Protocol
-
Prepare the reaction mixture in a quartz cuvette by adding the assay buffer, NADPH to a final concentration of 200 µM, and varying concentrations of the substrate, α-acetolactate.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified Mt KARI enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).[1]
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[2]
References
Application Notes: High-Throughput Screening Assay for Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibitors
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis (Mt), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel drugs targeting essential pathways in the bacterium. The branched-chain amino acid (BCAA) biosynthesis pathway is an attractive target as it is essential for Mt and absent in humans. Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing the Mg2+ dependent isomerization and subsequent NADPH-dependent reduction of 2-acetolactate.[1][2] Its essentiality for the growth and survival of mycobacteria makes it a promising target for novel anti-tubercular agents.[3][4] This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of Mt KARI.
Assay Principle
The enzymatic activity of Mt KARI is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][5][6] This continuous spectrophotometric assay is robust, reliable, and amenable to miniaturization in a 384-well plate format, making it suitable for HTS campaigns. The rate of NADPH consumption is directly proportional to the KARI enzyme activity. Putative inhibitors will decrease the rate of this reaction.
Signaling Pathway and Experimental Workflow
The BCAA biosynthesis pathway is a critical metabolic route in Mycobacterium tuberculosis. The workflow for identifying inhibitors of a key enzyme in this pathway, KARI, involves a multi-step process from initial screening to hit validation.
Caption: Branched-Chain Amino Acid (BCAA) biosynthesis pathway in M. tuberculosis.
Caption: High-throughput screening workflow for identifying Mt KARI inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant M. tuberculosis KARI (Mt KARI)
-
Substrate: (S)-2-acetolactate (S2AL)
-
Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)
-
Divalent Cation: Magnesium chloride (MgCl2)
-
Buffer: Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Assay Plates: 384-well, clear bottom, black plates
-
Control Inhibitor: A known Mt KARI inhibitor (e.g., NSC116565)[4]
-
Solvent: Dimethyl sulfoxide (DMSO)
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT. Prepare fresh and keep on ice.
-
Mt KARI Solution: Dilute purified Mt KARI in assay buffer to the desired final concentration (e.g., 100 nM).[7] Keep on ice.
-
Substrate/Cofactor Mix: Prepare a solution containing NADPH and MgCl2 in assay buffer. For a final concentration of 200 µM NADPH and 10 mM MgCl2, prepare a 2X stock of 400 µM NADPH and 20 mM MgCl2.[5] Protect from light and keep on ice.
-
2-Acetolactate Solution: Prepare a stock solution of 2-acetolactate in assay buffer. The final concentration should be at or near the Km value to detect competitive inhibitors. For Mt KARI, a final concentration of 1.2 mM can be used.[7]
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute further in assay buffer to the desired screening concentration, ensuring the final DMSO concentration in the assay does not exceed 1-2%.
HTS Assay Protocol (384-Well Plate)
-
Compound Dispensing: Using an automated liquid handler, dispense 250 nL of test compounds in DMSO into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of the Mt KARI solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.[8]
-
Reaction Initiation: Add 10 µL of the substrate/cofactor mix to each well to initiate the reaction. The final volume in each well will be 20 µL.
-
Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.[1]
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Determine the Z'-factor to assess the quality of the assay. The Z'-factor should be ≥ 0.5 for a robust assay.[9][10] Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |(Mean of positive control - Mean of negative control)|]
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Kinetic Parameters of Mt KARI
| Parameter | Value | Reference |
| Km for 2-acetolactate | 110 ± 4 µM | [6] |
| kcat | 1.4 ± 0.02 s⁻¹ | [6] |
| Km for NADPH | ~15 µM | [11] |
Table 2: Inhibition of Mt KARI by Control Compounds
| Compound | Ki | IC50 | Reference |
| MMV553002 Hydrolyzed Product | 531 ± 68 nM | - | [8] |
| NSC116565 | 95.4 nM | ~20 µM (whole cell) | [4] |
| IpOHA | 97.7 nM | - | [12] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Autofluorescence of test compounds at 340 nm. | Pre-read plates after compound addition but before reaction initiation and subtract background. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low Signal or No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Degraded NADPH. | Prepare NADPH solutions fresh and protect from light. Verify concentration by measuring absorbance at 340 nm. | |
| Incorrect buffer pH. | Verify the pH of the assay buffer. | |
| High Variability (Low Z') | Pipetting errors. | Use calibrated and automated liquid handlers. Ensure proper mixing. |
| Edge effects in the microplate. | Avoid using the outer wells or fill them with buffer. Ensure uniform temperature across the plate during incubation. | |
| Compound precipitation. | Check the solubility of compounds in the assay buffer. Reduce the final DMSO concentration if necessary. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISAトラブルシューティングガイド [sigmaaldrich.com]
Application Notes and Protocols: Continuous Spectrophotometric Assay for Mt KARI Activity Monitoring NADPH Consumption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[1][2][3] This pathway is absent in humans, making KARI an attractive target for the development of novel anti-tuberculosis drugs.[3][4] Mt KARI catalyzes the Mg²⁺-dependent conversion of 2-acetolactate to 2,3-dihydroxy-3-isovalerate, a two-step reaction involving an alkyl group rearrangement followed by an NADPH-dependent reduction.[5][6]
This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of Mt KARI by monitoring the consumption of its cofactor, NADPH. The decrease in absorbance at 340 nm, characteristic of NADPH oxidation to NADP⁺, allows for real-time measurement of enzyme kinetics.[5][7] This assay is fundamental for characterizing the enzyme, screening for potential inhibitors, and understanding its mechanism of action in the context of drug discovery.
Mt KARI Signaling Pathway
The enzymatic reaction of Mt KARI is a key step in the BCAA synthesis pathway. The following diagram illustrates the reaction catalyzed by Mt KARI.
Caption: Mt KARI catalyzes the conversion of 2-acetolactate and NADPH to 2,3-dihydroxy-3-isovalerate and NADP⁺.
Quantitative Data Summary
The following table summarizes key quantitative data for the Mt KARI spectrophotometric assay, including typical kinetic parameters and reagent concentrations.
| Parameter | Value | Unit | Notes |
| Enzyme | |||
| Mt KARI Concentration | 65 | µM | Can be optimized based on specific activity.[1] |
| Substrate & Cofactor | |||
| 2-Acetolactate (Substrate) | 0.05 - 2 | mM | Range for determining kinetic parameters.[1] |
| NADPH (Cofactor) | 0.2 - 0.22 | mM | [1][5] |
| Kinetic Parameters | |||
| KM for 2-Acetolactate | 55.54 ± 12.50 | µM | [1] |
| KM for NADPH | 301.30 ± 7.7 | µM | [1] |
| kcat | 201.17 ± 61.39 | s⁻¹ | [1] |
| Assay Conditions | |||
| Buffer | 100 mM Tris-HCl | pH 8.0.[5] | |
| MgCl₂ | 4 | mM | [5] |
| Temperature | 25 | °C | [5] |
| Wavelength for Monitoring | 340 | nm | Corresponds to NADPH absorbance peak.[5][7] |
Experimental Protocols
Materials and Reagents
-
Purified Mt KARI enzyme
-
2-Acetolactate (substrate)
-
NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)
-
Tris-HCl (tris(hydroxymethyl)aminomethane hydrochloride)
-
MgCl₂ (magnesium chloride)
-
Ultrapure water
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Stock Solutions
-
Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with ultrapure water.
-
MgCl₂ Stock Solution (1 M): Dissolve 9.52 g of MgCl₂ in 100 mL of ultrapure water.
-
NADPH Stock Solution (10 mM): Dissolve 8.33 mg of NADPH in 1 mL of 10 mM Tris-HCl, pH 8.0. Prepare fresh and keep on ice, protected from light.
-
2-Acetolactate Stock Solution (100 mM): Prepare according to established synthesis protocols or dissolve commercially available substrate in ultrapure water. Store at -20°C.
-
Mt KARI Enzyme Stock: The concentration should be determined using a standard protein quantification method (e.g., Bradford assay). Dilute to a working concentration in a buffer containing 20 mM Tris-HCl, pH 8.0, and 250 mM MgCl₂ for stability.[5]
Experimental Workflow Diagram
The following diagram outlines the workflow for the continuous spectrophotometric assay of Mt KARI.
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Microplate Alamar Blue Assay (MABA) in the Evaluation of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The branched-chain amino acid (BCAA) biosynthesis pathway is an attractive target for new anti-TB drugs as it is essential for Mtb survival but absent in humans.[1] Ketol-acid reductoisomerase (KARI), a key enzyme in this pathway, catalyzes the conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate.[2] Its inhibition leads to a bactericidal effect, making it a promising target for drug development.[3]
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mtb.[4][5] This assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent in its oxidized state. In the presence of metabolically active Mtb, resazurin is reduced to the pink and fluorescent resorufin, providing a visual and quantifiable measure of bacterial viability.[6] This document provides detailed application notes and protocols for utilizing the MABA to screen and evaluate potential KARI inhibitors against M. tuberculosis.
Principle of the MABA Assay
The MABA assay is based on the metabolic activity of viable bacterial cells. The Alamar Blue reagent contains resazurin, which living cells reduce to resorufin. This conversion results in a distinct color change from blue to pink, which can be assessed visually or measured spectrophotometrically or fluorometrically. The MIC is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.[4]
Data Presentation: In Vitro Activity of KARI Inhibitors against M. tuberculosis H37Rv
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various KARI inhibitors against the virulent M. tuberculosis H37Rv strain, as determined by the Microplate Alamar Blue Assay.
| Compound ID | Inhibitor Class | MIC (µM) | MIC (µg/mL) | Reference |
| Compound 16 | Novel KARI Inhibitor | 2.06 ± 0.91 | - | [3] |
| Pyrimidinedione 1f | Pyrimidinedione | 12.7 | - | [7] |
| IpOHA | N-hydroxy-N-isopropyloxamate | - | 9.8 | [8] |
| Fmoc-Phe-OH | Fmoc-protected amino acid | - | 98.3 ± 1.1 (IC50) | [8] |
| Compound 10a | Thiazolidine-2,4-dione derivative | - | 12.5 | [9] |
| ECDPO | Quinoline derivative | - | 1.56 | [9] |
| Ag(ECDPO)(NO3) | Silver complex of ECDPO | - | 0.78 | [9] |
| Ag(ECDPO)2(NO3) | Silver complex of ECDPO | - | 0.39 | [9] |
| Daidzein | Isoflavonoid | - | 25 | [9] |
| Khellin | Furanochromone | - | 25 | [9] |
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Quality Control Strains:
-
M. tuberculosis H37Rv (fully susceptible)
-
Isoniazid-resistant M. tuberculosis (e.g., ATCC 35822)
-
-
Culture Media:
-
Middlebrook 7H9 Broth Base
-
Middlebrook ADC or OADC Growth Supplement (containing albumin, dextrose, and catalase)
-
Glycerol
-
Tween 80 or Tyloxapol
-
-
Reagents:
-
Alamar Blue (Resazurin) solution
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
-
Labware:
-
Sterile 96-well flat-bottom microplates
-
Sterile conical tubes (15 mL and 50 mL)
-
Micropipettes and sterile tips
-
Biosafety cabinet (BSL-3)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
-
Media Preparation: Middlebrook 7H9 Broth with ADC/OADC Supplement
-
Suspend 2.35 g of Middlebrook 7H9 Broth Base in 450 mL of distilled water.
-
Add 2 mL of glycerol.
-
Heat gently to dissolve the medium completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to 45-50°C.
-
Aseptically add 50 mL of Middlebrook ADC or OADC Growth Supplement.
-
For Mtb culture, it is recommended to add 0.05% Tween 80 or Tyloxapol to prevent clumping.
Inoculum Preparation
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC/OADC and 0.05% Tween 80 at 37°C until it reaches the mid-log phase of growth (OD600 of 0.4-0.6).
-
Vortex the culture to ensure a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted bacterial suspension 1:50 in fresh Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.
MABA Protocol for KARI Inhibitor Testing
-
Compound Preparation:
-
Dissolve the KARI inhibitors in DMSO to prepare stock solutions.
-
Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a separate 96-well plate to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.
-
-
Assay Plate Setup:
-
In a sterile 96-well flat-bottom plate, add 100 µL of the appropriate compound dilution to each well.
-
Include the following controls on each plate:
-
Positive Control: Wells containing 100 µL of Mtb inoculum and no drug.
-
Negative Control: Wells containing 100 µL of sterile broth and no Mtb inoculum.
-
Solvent Control: Wells containing Mtb inoculum and the highest concentration of DMSO used in the assay.
-
Reference Drug Control: Wells containing Mtb inoculum and a known anti-TB drug (e.g., isoniazid or rifampicin) at various concentrations.
-
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the negative control wells), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plates with a plate sealer or parafilm to prevent evaporation.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue solution to each well.
-
Re-seal the plates and incubate for an additional 16-24 hours at 37°C.
-
-
Reading and Interpretation of Results:
-
Visual Reading: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
-
Spectrophotometric Reading (Optional): Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Fluorometric Reading (Optional): Measure the fluorescence with excitation at 530-560 nm and emission at 590 nm.
-
Visualizations
Mtb Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and KARI Inhibition
Caption: Inhibition of KARI blocks the Mtb BCAA synthesis pathway.
Microplate Alamar Blue Assay (MABA) Experimental Workflow
Caption: Step-by-step workflow for the MABA assay.
Logical Relationship of MABA Results
Caption: Interpreting MABA colorimetric results.
References
- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 3. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Studies of Mt KARI Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1] This allows for the simultaneous determination of all binding parameters in a single experiment, including the binding constant (Ka) or dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1] The label-free, in-solution nature of ITC makes it an invaluable tool in drug discovery for hit selection, lead optimization, and understanding structure-activity relationships (SAR).[1]
Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, possesses a branched-chain amino acid (BCAA) biosynthesis pathway that is absent in humans, making its enzymes attractive targets for novel anti-tuberculosis drug development.[2][3] Ketol-acid reductoisomerase (KARI) is the second enzyme in this essential pathway, catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate.[2][4] As a crucial enzyme for the survival of Mt, KARI has emerged as a promising target for the development of new inhibitors.[2][5] This document provides detailed application notes and protocols for utilizing ITC to characterize the binding of inhibitors to Mt KARI.
Data Presentation: Thermodynamic Parameters of Mt KARI Inhibitor Binding
The following table summarizes the thermodynamic parameters for the binding of a pyrimidine-dione derivative, NSC116565, to Mycobacterium tuberculosis KARI (Mt KARI) as determined by Isothermal Titration Calorimetry. The data illustrates the binding affinity and the thermodynamic driving forces of the interaction, both in the presence and absence of the cofactor NADPH.
| Inhibitor | Conditions | Stoichiometry (n) | Dissociation Constant (Kd) (µM) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Gibbs Free Energy Change (ΔG) (kJ/mol) |
| NSC116565 | Mt KARI + Mg2+ | 1.010 | 2.8 ± 0.4 | -71.1 ± 3.8 | -132.1 | -31.71 |
| NSC116565 | Mt KARI + Mg2+ + NADPH | 0.918 | 2.0 ± 1.3 | 11.2 ± 1.6 | 146.4 | -32.48 |
Data sourced from Lin et al. (2021)[6]
Experimental Protocols
Materials and Reagents
-
Purified Mt KARI protein
-
Inhibitor stock solution (e.g., NSC116565)
-
Cofactor stock solution (NADPH)
-
Divalent cation stock solution (MgCl2)
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, with or without NADPH)
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
Protocol: ITC Measurement of Inhibitor Binding to Mt KARI
This protocol outlines the steps for a typical ITC experiment to determine the binding thermodynamics of an inhibitor to Mt KARI.
-
Sample Preparation:
-
Prepare a solution of Mt KARI in the ITC buffer to a final concentration of approximately 50 µM. The optimal concentration may need to be determined empirically based on the expected binding affinity.[7]
-
Prepare a solution of the inhibitor in the same ITC buffer to a concentration 10-20 times that of the Mt KARI solution (e.g., 500 µM).[7]
-
If investigating the influence of the cofactor, prepare both the Mt KARI and inhibitor solutions in ITC buffer containing NADPH at a saturating concentration (e.g., 100 µM).[6]
-
Thoroughly degas both the protein and inhibitor solutions for at least 10 minutes prior to the experiment to prevent bubble formation in the ITC cell.[7]
-
-
Instrument Setup:
-
Set the experimental temperature to 25 °C.[6]
-
Set the stirring speed to 750 rpm.
-
Set the reference power to a value appropriate for the instrument (e.g., 10 µcal/sec).
-
-
ITC Experiment:
-
Load the Mt KARI solution into the sample cell (typically ~200 µL for a MicroCal ITC200).
-
Load the inhibitor solution into the injection syringe (typically ~40 µL).
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip and to allow for equilibration, and discard this data point during analysis.
-
Program a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the inhibitor is injected into the buffer alone.
-
Fit the integrated and corrected data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the thermodynamic parameters: stoichiometry (n), association constant (Ka), and enthalpy change (ΔH). The dissociation constant (Kd) is the reciprocal of Ka, and the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
-
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the initial steps of the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis, highlighting the central role of the enzyme Ketol-acid reductoisomerase (KARI).
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Application Notes and Protocols for X-ray Crystallography of Mycobacterium tuberculosis KARI-Inhibitor Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI) in complex with inhibitors using X-ray crystallography. This information is intended to guide researchers in the process of protein expression, purification, crystallization, and structure determination, aiding in the discovery and development of novel anti-tuberculosis agents.
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for the development of new tuberculosis drugs.[1][2][3] Elucidating the three-dimensional structures of Mt KARI in complex with various inhibitors provides invaluable insights into the molecular basis of inhibition and facilitates structure-based drug design.
Experimental Protocols
Expression and Purification of Mt KARI
This protocol describes the expression of recombinant Mt KARI in Escherichia coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the Mt KARI gene with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar
-
Kanamycin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column
Procedure:
-
Transformation: Transform the pET-Mt KARI plasmid into chemically competent E. coli BL21(DE3) cells and select for colonies on LB agar plates containing kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL).
-
Expression:
-
Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth with antibiotics. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 16-20 hours at 18°C with shaking.[4]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged Mt KARI with Elution Buffer.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and further purify the protein.
-
-
Purity and Concentration:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay.
-
Crystallization of Mt KARI-Inhibitor Complexes
This section outlines the general procedure for setting up crystallization trials for Mt KARI in complex with inhibitors. Due to challenges in crystallizing Mt KARI, using a homolog like Staphylococcus aureus (Sa) KARI, which shares significant sequence identity, has proven successful and can be a valuable alternative.[1][2]
Materials:
-
Purified Mt KARI or Sa KARI protein
-
Inhibitor stock solution (in a suitable solvent like DMSO)
-
NADPH
-
MgCl₂
-
Crystallization screens (various commercially available kits)
-
Crystallization plates (sitting or hanging drop vapor diffusion)
Procedure:
-
Complex Formation:
-
Incubate the purified KARI enzyme with a 5-10 fold molar excess of the inhibitor, NADPH, and MgCl₂ for at least 30 minutes on ice. The final protein concentration for crystallization trials is typically between 5-15 mg/mL.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the protein-inhibitor complex solution with an equal volume of the reservoir solution from a crystallization screen.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
-
Optimization:
-
Monitor the plates regularly for crystal growth.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
-
X-ray Data Collection and Processing
This protocol provides a general workflow for collecting and processing X-ray diffraction data from crystals of KARI-inhibitor complexes.
Materials:
-
Crystals of KARI-inhibitor complex
-
Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)
-
Synchrotron X-ray source
-
Data processing software (e.g., MOSFLM, HKL2000, XDS)[5]
Procedure:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest a single crystal from the crystallization drop using a loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer at a synchrotron beamline.
-
Collect a series of diffraction images while rotating the crystal in the X-ray beam. The total rotation range and exposure time per image will depend on the crystal quality and diffraction characteristics.
-
-
Data Processing:
-
Indexing and Integration: Use software like MOSFLM or XDS to determine the unit cell parameters and space group of the crystal and to integrate the intensities of the diffraction spots.[5]
-
Scaling and Merging: Scale and merge the integrated intensities from all the diffraction images to generate a final dataset of unique reflections with their corresponding intensities and error estimates.
-
-
Structure Determination and Refinement:
-
Phase Determination: Solve the phase problem using molecular replacement with a known KARI structure as a search model.
-
Model Building and Refinement: Build the atomic model of the KARI-inhibitor complex into the electron density map and refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.
-
Data Presentation
Table 1: Inhibitor Binding Affinities for KARI
| Inhibitor | Target Enzyme | Ki | IC50 | Reference |
| MMV553002 | Mt KARI | < 200 nM | 0.8 µM | [1] |
| Pyrimidinedione 1f | Mt KARI | 23.3 nM | - | [3][6] |
| NSC116565 | Mt KARI | 95.4 nM | - | [7] |
| IpOHA | Sa KARI | 7.9 nM | - | [8] |
| CPD | Sa KARI | 2.75 µM | - | [8] |
Table 2: Representative X-ray Data Collection and Refinement Statistics for a KARI-Inhibitor Complex
Data for Sa KARI in complex with a hydrolyzed product of MMV553002.[1]
| Parameter | Value |
| Data Collection | |
| PDB ID | 6V3I |
| Resolution (Å) | 50.0 - 1.72 (1.78 - 1.72) |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=59.4, b=88.9, c=119.2 |
| Rmerge | 0.08 (0.45) |
| I/σI | 15.6 (3.1) |
| Completeness (%) | 99.9 (99.8) |
| Redundancy | 7.9 (7.7) |
| Refinement | |
| No. of reflections | 56,234 |
| Rwork / Rfree | 0.17 / 0.20 |
| No. of atoms | |
| Protein | 4,896 |
| Ligand | 100 |
| Water | 586 |
| B-factors (Ų) | |
| Protein | 25.4 |
| Ligand | 28.1 |
| Water | 36.7 |
| Ramachandran plot | |
| Favored regions (%) | 98.0 |
| Allowed regions (%) | 2.0 |
| Outliers (%) | 0.0 |
Values in parentheses are for the highest resolution shell.
Mandatory Visualization
References
- 1. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for Determining the Ki and IC50 of Mt KARI Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents. The branched-chain amino acid biosynthesis pathway is essential for the survival of Mt but is absent in humans, making its enzymes attractive targets for drug development.[1] Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway and is a promising target for novel anti-tuberculosis drugs.[1][2] The characterization of inhibitors against Mt KARI is a critical step in the drug discovery process. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of potential Mt KARI inhibitors.
Data Presentation: Known Inhibitors of Mt KARI
The following table summarizes the inhibitory activities of several known Mt KARI inhibitors. This data can serve as a reference for researchers developing new compounds.
| Inhibitor | IC50 (µM) | Ki (nM) | Notes |
| NR-107 | 18.47 | - | Identified through high-throughput virtual screening.[3] |
| ASIM-F | 27.02 | - | Identified through high-throughput virtual screening.[3] |
| 1f (pyrimidinedione) | 12.7 (MIC for MtH37Rv) | 23.3 | Competitive and time-dependent inhibitor.[4][5] |
| MMV553002 (hydrolyzed product) | - | 531 | The hydrolyzed product, 3-(methylsulfonyl)-2-oxopropanic acid, is responsible for KARI inhibition.[1][6] |
| NSC116565 | 20 (MIC90 for virulent Mt) | 95.4 | Potent and slow-binding inhibitor.[1] |
| 151f (analogue of NSC116565) | 18 (MIC90 for virulent Mt) | 8 | A potent analogue of NSC116565.[1] |
| E4 | - | 153 ± 25 | Identified from the Medicines for Malaria Venture Pathogen Box.[6] |
| E10 | - | 38.4 ± 5.5 | Identified from the Medicines for Malaria Venture Pathogen Box.[6] |
Experimental Protocols
Mt KARI Enzyme Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of Mt KARI by monitoring the oxidation of NADPH to NADP+.
Materials and Reagents:
-
Purified Mt KARI enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl2 (4 mM)
-
NADPH (0.2 mM)
-
Substrate: 2-acetolactate (concentration to be optimized, typically around the Km value)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADPH in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Add the Mt KARI enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.[6]
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record the absorbance at regular intervals for a set period.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
Determination of IC50
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]
Procedure:
-
Perform the Mt KARI enzyme activity assay with a range of inhibitor concentrations (typically a serial dilution).
-
Maintain a constant concentration of the substrate, 2-acetolactate.
-
Plot the initial reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7] The point of inflection of this curve corresponds to the logarithm of the inhibitor concentration that reduces the enzyme activity by 50%.[7]
Determination of Ki and Mode of Inhibition
The Ki is the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency than the IC50.[7] Determining the Ki also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Perform the Mt KARI enzyme activity assay with varying concentrations of both the substrate (2-acetolactate) and the inhibitor.
-
For each inhibitor concentration, determine the Michaelis-Menten parameters (Km and Vmax) by measuring the reaction velocity at different substrate concentrations.
-
Analyze the data using a double reciprocal plot (Lineweaver-Burk plot) or non-linear regression analysis.
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax). The apparent Km increases with increasing inhibitor concentration.
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax decreases with increasing inhibitor concentration.
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease.
-
-
The Ki can be determined from the secondary plots of the slopes or intercepts of the primary Lineweaver-Burk plots against the inhibitor concentration.
-
Alternatively, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis constant of the substrate for the enzyme.
-
Visualizations
Caption: Workflow for IC50 Determination.
Caption: Workflow for Ki Determination.
Caption: Branched-Chain Amino Acid Pathway.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Evaluating Mt KARI Inhibitor Efficacy in M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] This pathway is essential for the survival of M. tb and is absent in humans, making KARI an attractive target for the development of novel anti-tubercular drugs.[2][3] Effective evaluation of potential KARI inhibitors requires robust and reproducible cell-based assays to determine their efficacy against whole M. tb cells and within the context of an infected host cell.
These application notes provide detailed protocols for two key cell-based assays: the Microplate Alamar Blue Assay (MABA) for determining the minimum inhibitory concentration (MIC) against axenically grown M. tb, and an intracellular growth inhibition assay to assess the activity of inhibitors against M. tb residing within macrophages.
Data Presentation: Efficacy of Mt KARI Inhibitors
The following tables summarize the in vitro efficacy of various inhibitors targeting Mt KARI.
Table 1: Potency of Inhibitors against Purified Mt KARI Enzyme
| Compound | Type | Kᵢ (nM) | IC₅₀ (µM) | Reference(s) |
| IpOHA (N-isopropyl-N-hydroxyoxamate) | Known Inhibitor | 97.1 ± 15.8 | - | [1] |
| Cyclopentyl Ring Substituted Compound | Novel Inhibitor | 19.1 ± 1.3 | - | [1] |
| MMV553002 (hydrolyzed product) | Screened Compound | 531 | - | [2][4] |
| NSC116565 | Screened Compound | 95.4 | - | [2][5] |
| 151f (NSC116565 analogue) | Novel Inhibitor | 8 | - | [2] |
| Pyrimidinedione 1f | Novel Inhibitor | 23.3 | - | [6][7] |
| NR-107 | Novel Inhibitor | - | 18.47 | [8][9] |
| ASIM-F | Novel Inhibitor | - | 27.02 | [8][9] |
| Fmoc-Phe-OH | Screened Compound | - | 98.3 ± 1.1 | [1] |
Table 2: Whole-Cell Activity of Mt KARI Inhibitors against M. tuberculosis
| Compound | M. tb Strain | MIC (µg/mL) | MIC (µM) | IC₅₀ (µM) | Reference(s) |
| IpOHA (N-isopropyl-N-hydroxyoxamate) | M. tb cells | 9.8 | - | - | [1] |
| Compound 20 | H37Rv | - | 1.04 | - | [10][11] |
| Compound 10a | H37Rv | 12.5 | - | - | [10][11] |
| Nitazoxanide Derivative 6 | H37Rv | - | 9.46 | - | [10] |
| Nitazoxanide Derivative 7 | H37Rv | - | 16.78 | - | [10] |
| MMV553002 | M. tb cells | - | - | 0.8 | [4][12] |
| 2-aminophenol (hydrolysis product of MMV553002) | avirulent M. tb | - | 1.10 (MIC₉₀) | - | [2] |
| NSC116565 | H37Ra | - | - | 2.93 (MIC₅₀) | [5] |
| NSC116565 | H37Rv | - | 20 (MIC₉₀) | 6.06 (MIC₅₀) | [2][5] |
| 151f (NSC116565 analogue) | virulent M. tb | - | 18 (MIC₉₀) | - | [2] |
| Pyrimidinedione 1f | H37Rv | - | 12.7 | - | [6][7] |
| NR-107 | Mtb infected macrophages | - | - | 1.8-fold log reduction | [8][9] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA) for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis. It is based on the reduction of the resazurin (Alamar Blue) dye by metabolically active cells, resulting in a color change from blue to pink.[6][8]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase) or ADS (Albumin-Dextrose-Sodium chloride), and 0.05% Tween 80.[6][10]
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Sterile 96-well flat-bottom plates.[8]
-
Resazurin sodium salt solution (0.01-0.02% w/v in sterile water).[6]
-
Sterile water.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Dilute the culture in 7H9 broth to a turbidity equivalent to a 1.0 McFarland standard.
-
Further dilute the bacterial suspension 1:10 in 7H9 broth.[8]
-
-
Plate Setup:
-
Add 200 µL of sterile water to the perimeter wells of the 96-well plate to prevent evaporation.[8]
-
Add 100 µL of 7H9 broth to all test wells.
-
Serially dilute the test compounds twofold directly in the plate, starting from the second column. The first column will serve as the no-drug control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (no drug) and a sterile control (no bacteria).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.[10]
-
-
Addition of Resazurin and Reading:
-
After incubation, add 30 µL of the resazurin solution to each well.[13]
-
Re-incubate the plates at 37°C for 24-48 hours.[13]
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[14]
-
Intracellular Growth Inhibition Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, providing a more biologically relevant measure of inhibitor efficacy.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages).
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS).
-
M. tuberculosis strain (e.g., H37Rv).
-
Test compounds.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Middlebrook 7H10 or 7H11 agar plates.
-
Sterile water or PBS.
Protocol:
-
Macrophage Seeding:
-
Seed macrophages into 24- or 96-well plates at an appropriate density to achieve a confluent monolayer.
-
If using THP-1 monocytes, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to infection.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis in cell culture medium without antibiotics.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.[15][16]
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis.[17]
-
Wash the cells three times with warm PBS or culture medium to remove extracellular bacteria.[17]
-
-
Inhibitor Treatment:
-
Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.
-
Include a no-drug control (vehicle only).
-
-
Incubation:
-
Incubate the plates at 37°C for 3-5 days.
-
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation period, aspirate the medium.
-
Lyse the macrophages by adding lysis buffer and incubating for 10-15 minutes.
-
Prepare serial dilutions of the cell lysates in sterile water or PBS.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
The efficacy of the inhibitor is determined by the reduction in CFU compared to the no-drug control.
-
Visualizations
Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the intracellular M. tb growth inhibition assay.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infection of macrophages with Mycobacterium tuberculosis induces global modifications to phagosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity Testing of KARI-IN-4 on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of KARI-IN-4, a novel investigational compound, on human cell lines. The following sections outline a systematic approach to characterize the cytotoxic potential of KARI-IN-4, including the evaluation of cell viability, membrane integrity, and the induction of apoptosis. The provided protocols are designed to be adaptable to various human cell lines and can be integrated into drug discovery and development workflows.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | KARI-IN-4 Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{}{[Calculated Value]} |
| 1 | 85.2 ± 5.1 | ||
| 10 | 52.1 ± 3.8 | ||
| 25 | 28.7 ± 2.9 | ||
| 50 | 15.4 ± 2.1 | ||
| 100 | 5.8 ± 1.5 | ||
| MCF-7 | 0 (Vehicle Control) | 100 ± 5.2 | \multirow{6}{}{[Calculated Value]} |
| 1 | 92.3 ± 4.7 | ||
| 10 | 68.5 ± 4.1 | ||
| 25 | 45.1 ± 3.5 | ||
| 50 | 22.9 ± 2.8 | ||
| 100 | 10.3 ± 1.9 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
| Cell Line | KARI-IN-4 Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| HeLa | 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 12.8 ± 1.9 | |
| 10 | 45.6 ± 3.2 | |
| 25 | 68.9 ± 4.5 | |
| 50 | 85.3 ± 5.3 | |
| 100 | 94.1 ± 4.8 | |
| MCF-7 | 0 (Vehicle Control) | 4.8 ± 0.9 |
| 1 | 9.5 ± 1.5 | |
| 10 | 32.7 ± 2.8 | |
| 25 | 55.4 ± 3.9 | |
| 50 | 78.2 ± 4.7 | |
| 100 | 89.6 ± 5.1 |
Table 3: Apoptosis Induction by Annexin V-FITC/PI Staining
| Cell Line | KARI-IN-4 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| HeLa | 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 15.8 ± 2.1 | 5.2 ± 0.8 | |
| 25 | 35.4 ± 3.5 | 12.8 ± 1.5 | |
| 50 | 52.1 ± 4.2 | 25.6 ± 2.9 | |
| MCF-7 | 0 (Vehicle Control) | 1.8 ± 0.4 | 1.2 ± 0.2 |
| 10 | 12.5 ± 1.8 | 4.1 ± 0.6 | |
| 25 | 28.9 ± 2.9 | 10.5 ± 1.2 | |
| 50 | 45.7 ± 3.8 | 20.3 ± 2.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Human cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
KARI-IN-4 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of KARI-IN-4 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the KARI-IN-4 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[2]
Materials:
-
Human cell lines
-
Complete culture medium
-
KARI-IN-4 stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of KARI-IN-4 and incubate for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[2]
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cell lines
-
Complete culture medium
-
KARI-IN-4 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of KARI-IN-4 for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for cytotoxicity testing of KARI-IN-4.
Caption: Postulated signaling pathway modulated by KARI-IN-4.
References
Application of Mt KARI-IN-4 in the Tuberculosis Drug Discovery Pipeline
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb highlights the urgent need for novel therapeutics that act on new targets. The branched-chain amino acid (BCAA) biosynthesis pathway is an attractive target for anti-TB drug development as it is essential for Mtb survival but absent in humans.[1] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, represents a particularly promising target for novel inhibitors.[1][2] This document provides detailed application notes and protocols for the utilization of Mt KARI-IN-4 , a potent inhibitor of Mycobacterium tuberculosis KARI, in the tuberculosis drug discovery pipeline.
Mechanism of Action of this compound
This compound is a potent, time-dependent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI).[3][4] KARI catalyzes the Mg²⁺- and NADPH-dependent conversion of 2-acetolactate to 2,3-dihydroxy-3-isovalerate in the BCAA biosynthesis pathway.[2] By inhibiting this crucial step, this compound effectively blocks the production of essential amino acids, leading to bacterial growth inhibition.
The branched-chain amino acid biosynthesis pathway is critical for the survival of Mycobacterium tuberculosis. The absence of this pathway in humans makes it an ideal target for the development of new anti-TB drugs.[1]
Signaling Pathway Diagram
Caption: Inhibition of the Branched-Chain Amino Acid Pathway by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other representative KARI inhibitors has been characterized through various in vitro assays. The following tables summarize the key quantitative data for potent inhibitors of Mt KARI, which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Inhibitory Activity against Mt KARI
| Compound | Target | Kᵢ (nM) | MIC₉₀ (µM) against Mtb H37Rv | Reference |
| Pyrimidinedione (1f) | Mt KARI | 23.3 | 12.7 | [3][4] |
| NSC116565 | Mt KARI | 95.4 | 20 | [1] |
| MMV553002 derivative | Mt KARI | 531 | 1.10 | [1] |
Table 2: Kinetic Parameters of Mt KARI Inhibition
| Compound | Inhibition Type | Binding | kₒₙ (M⁻¹s⁻¹) |
| Pyrimidinedione (1f) | Competitive (vs. AL & NADPH) | Time-dependent | Not Reported |
| NSC116565 | Slow-binding | Slow | 1380 |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound are provided below.
Mt KARI Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against recombinant Mt KARI.
Materials:
-
Recombinant Mt KARI enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Substrate: 2-acetolactate (AL)
-
Cofactor: NADPH
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 180 µL of Assay Buffer containing varying concentrations of this compound.
-
Add 10 µL of recombinant Mt KARI enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a solution containing 2-acetolactate and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes, corresponding to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ and mechanism of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (2-acetolactate or NADPH).
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the whole-cell anti-tubercular activity of this compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
96-well microplates
-
Resazurin dye
-
Plate reader for fluorescence or absorbance
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.
-
In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth.
-
Inoculate each well with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink (indicating bacterial viability).
Cytotoxicity Assay
Objective: To assess the toxicity of this compound against a mammalian cell line.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7) or human lung epithelial cells (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT or PrestoBlue reagent
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Add MTT or PrestoBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the CC₅₀ (50% cytotoxic concentration) and the selectivity index (SI = CC₅₀ / MIC).
Tuberculosis Drug Discovery Pipeline Workflow
The following diagram illustrates the typical workflow for evaluating a novel anti-tubercular agent like this compound.
Caption: Tuberculosis Drug Discovery and Development Workflow.
Conclusion
This compound represents a promising lead compound in the development of novel anti-tuberculosis therapies. Its specific targeting of the essential Mt KARI enzyme in the BCAA biosynthesis pathway provides a clear mechanism of action with the potential for high selectivity and low host toxicity. The protocols and data presented here offer a comprehensive guide for researchers to further evaluate and advance this compound and similar KARI inhibitors through the drug discovery pipeline. Rigorous in vitro and subsequent in vivo characterization will be crucial in determining the clinical potential of this class of compounds in the fight against tuberculosis.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Recombinant Mt KARI Expression
Welcome to the technical support center for the recombinant expression of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression and purification of this essential enzyme.
Frequently Asked Questions (FAQs)
Q1: My E. coli culture expressing Mt KARI grows very slowly after induction. What could be the problem?
A1: Slowed cell growth post-induction can be an indication of protein toxicity. High-level expression of a foreign protein can place a significant metabolic burden on the E. coli host.[1] Consider the following troubleshooting steps:
-
Lower the induction temperature: Reducing the temperature to 18-25°C after induction can slow down the rate of protein synthesis, reducing the metabolic load and often improving protein solubility.[1]
-
Reduce the inducer concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the lowest concentration that still yields acceptable protein expression.
-
Use a weaker promoter or a lower copy number plasmid: If using a strong promoter like T7, switching to a more tightly regulated or weaker promoter can help control expression levels.[2] Similarly, a lower copy number plasmid will result in fewer copies of the gene of interest, leading to reduced overall expression.[3]
-
Change the E. coli host strain: Some strains are better equipped to handle the expression of toxic proteins. Strains like BL21(AI), which has tighter control over basal expression, might be beneficial.[4]
Q2: I'm not seeing any band corresponding to Mt KARI on my SDS-PAGE gel after induction. What should I do?
A2: The absence of a visible protein band could be due to several factors, from the expression construct to the induction conditions. Here's a systematic approach to troubleshoot this issue:
-
Verify your construct: Sequence your expression vector to ensure the Mt KARI gene is in the correct reading frame and that there are no mutations.
-
Check for codon bias: Mycobacterium tuberculosis has a different codon usage preference than E. coli. Rare codons in your Mt KARI gene can lead to translational stalling and low protein expression.[5] Consider synthesizing a codon-optimized version of the gene for E. coli expression.
-
Confirm mRNA transcription: Perform a reverse transcription PCR (RT-PCR) to check if the Mt KARI gene is being transcribed into mRNA upon induction.
-
Optimize induction conditions:
-
Inducer Concentration: Ensure you are using the correct concentration of the inducer (e.g., IPTG).
-
Time of Harvest: Harvest the cells at different time points post-induction (e.g., 2, 4, 6, and overnight) to determine the optimal expression time.
-
Growth Phase at Induction: Induce the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8).
-
-
Perform a Western blot: If the expression level is very low, it might not be detectable by Coomassie staining. A Western blot using an antibody against the affinity tag (e.g., His-tag) is a more sensitive detection method.
Q3: I see a strong band for Mt KARI, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A3: Inclusion body formation is a common challenge in recombinant protein expression, often caused by high expression rates that overwhelm the cell's folding machinery.[6] Here are several strategies to improve the solubility of Mt KARI:
-
Lower the expression temperature: This is one of the most effective methods to increase the solubility of recombinant proteins.[1] Try expressing at temperatures between 16°C and 25°C.
-
Use a different E. coli strain: Strains engineered to aid in protein folding, such as those co-expressing chaperones (e.g., GroEL/ES), can be beneficial.
-
Co-expression of chaperones: Introduce a second plasmid that expresses molecular chaperones to assist in the proper folding of Mt KARI.
-
Add solubility-enhancing fusion tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of Mt KARI can significantly improve its solubility.[7]
-
Optimize the culture medium: The composition of the growth medium can influence protein folding.[1] Supplementing the medium with cofactors or specific nutrients required by the protein may help.
-
Refolding from inclusion bodies: If optimizing expression conditions for soluble protein is unsuccessful, you can purify the inclusion bodies and then refold the protein in vitro using denaturants and a refolding buffer system.
Q4: My Mt KARI protein is expressed in a soluble form, but the yield is still low after purification. What can I do to improve recovery?
A4: Low yield after purification can be due to issues with the purification protocol itself or protein degradation. Consider the following:
-
Add protease inhibitors: During cell lysis and purification, endogenous proteases can degrade your target protein.[4] Adding a protease inhibitor cocktail to your lysis buffer can prevent this.
-
Optimize lysis conditions: Ensure that your cell lysis method is efficient without being overly harsh, which can lead to protein denaturation and aggregation.
-
Check your affinity tag: If you are using an affinity tag (e.g., His-tag), ensure it is accessible for binding to the purification resin. Sometimes the tag can be buried within the folded protein. Trying a different tag or moving the tag to the other terminus might help.
-
Optimize binding and elution conditions:
-
Binding: Ensure the pH and salt concentration of your lysis buffer are optimal for the binding of your tagged protein to the resin.
-
Elution: A gradual elution with an increasing concentration of the eluting agent (e.g., imidazole for His-tagged proteins) can sometimes improve purity and yield compared to a single-step elution.
-
-
Protein instability: Your protein might be unstable in the purification buffers. Try different buffer compositions, pH values, or add stabilizing agents like glycerol or specific salts.
Quantitative Data Summary
The optimal conditions for recombinant protein expression can vary significantly depending on the protein of interest. The following tables provide a general starting point for the optimization of Mt KARI expression in E. coli.
Table 1: Common E. coli Strains for Recombinant Protein Expression
| Strain | Key Features | Recommended Use |
| BL21(DE3) | Lacks Lon and OmpT proteases, contains the T7 RNA polymerase gene for high-level expression. | General purpose high-level protein expression.[1] |
| Rosetta(DE3) | BL21(DE3) derivative containing a plasmid with tRNAs for rare codons. | For proteins with codons that are rare in E. coli, such as those from GC-rich organisms like M. tuberculosis. |
| C41(DE3) / C43(DE3) | Mutants of BL21(DE3) that are more tolerant to the expression of toxic proteins. | Expression of membrane proteins or other toxic proteins.[8] |
| ArcticExpress(DE3) | Co-expresses chaperonins from the psychrophilic bacterium, Oleispira antarctica. | Enhancing protein folding and solubility at low temperatures. |
Table 2: General Optimization Parameters for Recombinant Protein Expression
| Parameter | Range | Recommendation |
| Induction Temperature | 16 - 37°C | Start with 37°C for initial trials. If inclusion bodies are a problem, lower the temperature to 18-25°C.[1] |
| IPTG Concentration | 0.1 - 1.0 mM | A starting concentration of 1 mM is common. Titrate down to find the optimal concentration. |
| Induction Time | 2 - 16 hours | Typically 3-4 hours at 37°C, or overnight at lower temperatures (18-20°C). |
| Cell Density at Induction (OD600) | 0.4 - 1.0 | Induce during the mid-log phase of growth, typically around OD600 of 0.6-0.8. |
| Culture Medium | LB, TB, 2xYT | Terrific Broth (TB) or 2xYT can support higher cell densities and potentially higher protein yields. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Mt KARI
This protocol is designed to test the expression of Mt KARI under different conditions to identify the optimal parameters for soluble protein production.
-
Transformation: Transform the Mt KARI expression vector into your chosen E. coli strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Cultures: Inoculate 50 mL of LB medium in several flasks with 0.5 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Keep one flask as an uninduced control.
-
Induce the remaining cultures with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the induced cultures at different temperatures (e.g., 37°C for 4 hours, 25°C for 6 hours, and 18°C overnight).
-
-
Harvesting: Harvest 1 mL of each culture by centrifugation.
-
Lysis and Fractionation:
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, with protease inhibitors).
-
Lyse the cells by sonication or with a chemical lysis reagent.
-
Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction from each condition by SDS-PAGE to determine the expression level and solubility of Mt KARI.
Protocol 2: Purification of His-tagged Mt KARI from Soluble Fraction
This protocol describes the purification of N-terminally His6-tagged Mt KARI, which has been successfully performed.[1]
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors). Lyse the cells using a French press or sonicator.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the bound Mt KARI with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange/Desalting: If necessary, exchange the elution buffer for a suitable storage buffer using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.
Visualizations
Caption: A flowchart for troubleshooting low yield in recombinant protein expression.
Caption: Key factors influencing the yield of recombinant Mt KARI expression.
References
- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and functional characterization of Mycobacterium tuberculosis ketol-acid reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Purification of recombinant proteins from E. coli at low expression levels by inverse transition cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion bodies in recombinant E. coli producing human calcitonin tetramer, as visualized by immuno-gold electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 7. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 8. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mt KARI Enzyme Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of Mt KARI and why is it a drug target?
A1: Mt KARI is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis.[1] This pathway is absent in humans, making Mt KARI an attractive target for the development of novel anti-tuberculosis drugs.[1][2] The enzyme catalyzes the conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate in a two-step reaction involving an isomerization and a reduction.[3][4]
Q2: What are the essential components of a standard Mt KARI enzyme assay?
A2: A typical Mt KARI assay mixture contains the purified enzyme, a buffer to maintain pH, the substrate (e.g., 2-acetolactate), the cofactor NADPH, and Mg²⁺ ions.[3][4] The reaction is commonly monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[3][5]
Q3: What are the optimal buffer conditions for an Mt KARI assay?
A3: Based on published literature, Tris-HCl and potassium phosphate buffers are commonly used for Mt KARI assays.[3][5] The optimal pH is generally around 8.0.[3] It is crucial to maintain a stable pH as significant deviations can lead to decreased enzyme activity.
Q4: Which cofactors are required for Mt KARI activity?
A4: Mt KARI is a bifunctional enzyme that strictly requires Mg²⁺ for the initial isomerization step and NADPH as a reducing agent for the subsequent reduction step.[1][3] Some bacterial KARIs can utilize NADH, but Mt KARI is specific for NADPH.[3]
Q5: Are there any known inhibitors of Mt KARI?
A5: Yes, several inhibitors of Mt KARI have been identified. N-hydroxy-N-isopropyloxamate (IpOHA) is a well-characterized potent inhibitor.[6][7] Other compounds have been discovered through screening efforts, some with Ki values in the nanomolar range.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive Enzyme: Improper folding, degradation, or incorrect storage. | - Ensure the enzyme has been purified correctly and stored at the recommended temperature (typically -80°C) in a suitable buffer containing glycerol.[7] - Perform a protein concentration assay (e.g., Bradford) to confirm the enzyme concentration. - Run an SDS-PAGE to check for protein integrity and purity. |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Verify the pH of the buffer is optimal (around 8.0).[3] - Optimize the assay temperature. A standard temperature is 25°C or 37°C.[3][4] - Ensure the buffer does not contain chelating agents like EDTA that would sequester Mg²⁺ ions. | |
| Missing or Insufficient Cofactors: Lack of Mg²⁺ or NADPH. | - Confirm the presence and concentration of both MgCl₂ (typically 2-10 mM) and NADPH (e.g., 0.2 mM) in the reaction mixture.[3][4][5] | |
| Substrate Degradation: The substrate, 2-acetolactate, can be unstable. | - Prepare the substrate solution fresh before each experiment. | |
| High Background Signal/Noise | NADPH Instability: NADPH can degrade spontaneously, especially at non-optimal pH or temperature. | - Prepare NADPH solutions fresh and keep them on ice. - Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH degradation and subtract this from the experimental values. |
| Contaminating Enzymes: The purified Mt KARI preparation may contain other NADPH-oxidizing enzymes. | - Repurify the enzyme using a different chromatography method (e.g., size exclusion chromatography after affinity purification).[7] - Run a control reaction without the substrate to check for substrate-independent NADPH consumption. | |
| Light Scattering: Particulates in the reaction mixture can interfere with absorbance readings. | - Centrifuge all solutions before use to remove any precipitates. - Ensure the cuvette is clean and free of scratches. | |
| Inconsistent or Non-reproducible Results | Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or cofactors. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of the reaction components to minimize pipetting variations between replicates. |
| Temperature Fluctuations: Inconsistent assay temperature between experiments. | - Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay. | |
| Enzyme Concentration Variability: Inconsistent amounts of active enzyme. | - Thaw and dilute the enzyme consistently for each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Buffer Conditions and Cofactor Concentrations for Mt KARI Assays
| Parameter | Recommended Range | Common Concentration | Reference(s) |
| Buffer | Tris-HCl, Potassium Phosphate | 100 mM | [3][5] |
| pH | 7.0 - 8.5 | 8.0 | [3] |
| MgCl₂ | 1 - 10 mM | 4-10 mM | [3][4][5] |
| NADPH | 100 - 400 µM | 200 µM | [3][5] |
| Temperature | 25 - 37 °C | 25 °C or 37 °C | [3][4] |
Table 2: Kinetic Parameters of Mt KARI for 2-Acetolactate
| Kinetic Parameter | Reported Value | Reference(s) |
| Kₘ | 110 ± 4 µM | [3] |
| kcat | 1.4 ± 0.02 s⁻¹ | [3] |
Experimental Protocols
Detailed Methodology for a Standard Mt KARI Activity Assay
This protocol is for a continuous spectrophotometric assay monitoring the consumption of NADPH at 340 nm.
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.[3]
-
MgCl₂ Stock Solution: 1 M MgCl₂ in deionized water.
-
NADPH Stock Solution: 10 mM NADPH in assay buffer. Prepare fresh and keep on ice.
-
Substrate Stock Solution: 100 mM 2-acetolactate in assay buffer. Prepare fresh.
-
Mt KARI Enzyme: Dilute the purified enzyme to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
Set up the reaction in a total volume of 200 µL in a 96-well plate or 1 mL in a cuvette.
-
To each well or cuvette, add the following components to their final concentrations:
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background NADPH oxidation.
-
Initiate the reaction by adding the substrate, 2-acetolactate, to a final concentration of 1 mM.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record data every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).[3]
-
The initial linear portion of the reaction curve represents the initial velocity (v₀).
-
To determine kinetic parameters (Kₘ and kcat), vary the substrate concentration while keeping the enzyme and cofactor concentrations constant. Fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizations
Caption: Mt KARI reaction pathway.
Caption: Experimental workflow for Mt KARI assay.
Caption: Troubleshooting decision tree.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
addressing inhibitor precipitation in Mt KARI activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inhibitor precipitation issues during Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inhibitor precipitation in my Mt KARI assay?
A1: Inhibitor precipitation in aqueous buffer systems is most commonly due to the low solubility of hydrophobic compounds. Many small molecule inhibitors are inherently lipophilic and will fall out of solution when the concentration of the organic solvent they are dissolved in (like DMSO) is significantly diluted in the aqueous assay buffer.
Q2: At what concentration of DMSO should I be concerned about it affecting my Mt KARI enzyme activity?
A2: The effect of DMSO is enzyme-dependent. While some enzymes tolerate up to 5-10% DMSO with minimal effect on activity, it is crucial to determine the specific tolerance of your Mt KARI preparation. It is recommended to run a DMSO concentration gradient control (e.g., 0.5% to 10% v/v) to assess its impact on enzyme kinetics before proceeding with inhibitor screening.[1] Any significant change in activity should be noted, and the final DMSO concentration in your assays should be kept below the level that causes inhibition or activation.
Q3: Can the buffer composition influence inhibitor solubility?
A3: Yes, buffer components can significantly impact the solubility of your test compounds. High ionic strength buffers, for instance, can sometimes decrease the solubility of hydrophobic molecules. If precipitation is a persistent issue, consider testing alternative buffer systems or reducing the salt concentration, while ensuring the pH remains optimal for Mt KARI activity (typically around pH 8.0).[2]
Q4: My inhibitor precipitates even at low concentrations. What are my options?
A4: If an inhibitor is particularly challenging, you might explore several strategies:
-
Sonication: Briefly sonicating the inhibitor stock solution or the final assay mixture can sometimes help to create a finer suspension and improve dissolution.
-
Use of Pluronic F-127: This non-ionic surfactant can be used at low concentrations (typically 0.01-0.1%) to help solubilize hydrophobic compounds in aqueous solutions without significantly impacting enzyme activity. A control with the surfactant alone is essential.
-
Alternative Solvents: While DMSO is common, other solvents like ethanol or methanol could be tested for better inhibitor solubility and compatibility with the enzyme.[3] Always perform solvent-enzyme compatibility controls.
Q5: How can I visually confirm that my inhibitor is precipitating?
A5: Precipitation can sometimes be observed as visible turbidity, cloudiness, or even solid particles in your assay plate wells. A simple method to check for precipitation is to prepare your final assay mixture (including the inhibitor at the highest concentration) in a microcentrifuge tube, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes, and look for a pellet.[4]
Troubleshooting Guide: Inhibitor Precipitation
This guide provides a systematic approach to diagnosing and resolving inhibitor precipitation in your Mt KARI activity assays.
Step 1: Initial Observation & Confirmation
| Problem | Observation | Action |
| Inconsistent or non-reproducible IC50 values. | Data points are highly variable between replicate wells or experiments, especially at higher inhibitor concentrations. | Visually inspect the assay plate for turbidity. Perform a solubility test by centrifuging a sample of the assay mixture with the inhibitor at the highest concentration to check for a pellet.[4] |
| Assay signal drifts over time. | The absorbance reading continuously changes in wells with the inhibitor, not following expected kinetic behavior. | This could indicate that the inhibitor is slowly precipitating out of solution, scattering light and interfering with the spectrophotometric reading. |
| Apparent high level of inhibition at all concentrations tested. | The inhibitor appears to be extremely potent, but the dose-response curve is flat or does not follow a standard sigmoidal shape. | This may be an artifact of light scattering caused by precipitated inhibitor, which can be misinterpreted as a decrease in NADPH concentration. |
Step 2: Systematic Troubleshooting Workflow
Caption: A workflow for troubleshooting inhibitor precipitation.
Experimental Protocols
Standard Mt KARI Activity Assay Protocol
This protocol is adapted from established methods for measuring Mt KARI activity by monitoring the consumption of NADPH at 340 nm.[2]
Materials:
-
Purified Mt KARI enzyme
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
100 mM MgCl₂ stock solution
-
10 mM NADPH stock solution
-
Substrate: 2-acetolactate
-
Test inhibitor dissolved in 100% DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix of the assay components, excluding the substrate. For a 200 µL final reaction volume, this would typically be:
-
150 µL Assay Buffer
-
2 µL 100 mM MgCl₂ (final concentration: 10 mM)
-
4.4 µL 10 mM NADPH (final concentration: 0.22 mM)
-
Appropriate volume of purified Mt KARI (e.g., to a final concentration of 65 µM)[2]
-
-
Inhibitor Addition:
-
Add 2 µL of the inhibitor stock solution (in DMSO) to the appropriate wells of the 96-well plate.
-
For control wells (no inhibitor), add 2 µL of 100% DMSO. This ensures the final DMSO concentration is consistent across all wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add the prepared reagent mix to each well containing the inhibitor or DMSO.
-
Mix gently by pipetting.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate (2-acetolactate) to each well. The final volume should be 200 µL.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADPH oxidation is proportional to the Mt KARI activity.
-
The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[2]
-
Workflow for Mt KARI Assay
Caption: A step-by-step workflow for the Mt KARI activity assay.
Data Presentation
Table 1: Kinetic Parameters of Mt KARI Variants
| Enzyme Variant | Substrate | K_M (µM) | k_cat (s⁻¹) | Reference |
| MtKARI-II | 2-acetolactate | 250 ± 30 | 2.23 ± 0.1 | [2] |
| MtKARI (H37Rv) | 2-acetolactate | 110 ± 4 | 1.4 ± 0.02 | [2] |
| MtKARI-II | HMKB | 301.30 ± 7.7 | 201.17 ± 61.39 | [2] |
| MtKARI-II (NADH) | 2-acetolactate | 488.76 ± 57.04 | 71.5 ± 4.77 | [2] |
Table 2: Known Inhibitors of Mt KARI
| Inhibitor | K_i (nM) | Inhibition Type | Reference |
| Compound 1f | 23.3 | Competitive (vs. AL and NADPH), Time-dependent | [5][6] |
| NSC116565 | 95.4 | Slow binding | [4] |
| E4 | 153 ± 25 | Not specified | [7] |
| E10 | 38.4 ± 5.5 | Not specified | [7] |
| Mt KARI-IN-1 | 3060 | Potent inhibitor | [8] |
Note: AL refers to 2-acetolactate.
Mt KARI Signaling Pathway Context
Caption: The role of Mt KARI in the branched-chain amino acid biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Co-crystallization of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) with Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the co-crystallization of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI) with inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is co-crystallization of Mt KARI with inhibitors so challenging?
A1: Co-crystallization of Mt KARI can be difficult due to several factors:
-
Inherent Flexibility: Mt KARI is a flexible enzyme that undergoes significant conformational changes upon binding to its cofactor NADPH and substrate.[1] This inherent flexibility, while crucial for its catalytic activity, can hinder the formation of a stable, uniform conformation required for crystallization.
-
Protein Stability: Like many proteins, the stability of Mt KARI can be a limiting factor. The protein may be prone to aggregation or degradation under certain crystallization conditions.
-
Inhibitor Properties: The physicochemical properties of the inhibitors themselves, such as low solubility or instability in the crystallization buffer, can prevent the formation of a stable protein-inhibitor complex. In some cases, inhibitors have been observed to hydrolyze in the active site of a homologous KARI enzyme.[2]
-
Failed Crystallization Attempts: There have been documented difficulties and multiple unsuccessful attempts to obtain co-crystal structures of Mt KARI with various inhibitors, leading researchers to use more readily crystallizable homologs like Staphylococcus aureus KARI (Sa KARI).[1]
Q2: What is the role of Mg²⁺ and NADPH in Mt KARI co-crystallization?
A2: Both Mg²⁺ and NADPH are crucial for the function and structural integrity of Mt KARI and play a vital role in inhibitor binding and co-crystallization.
-
Mg²⁺: Two magnesium ions are present in the active site of Mt KARI and are essential for catalysis.[1] Their presence is critical for the proper coordination of inhibitors that mimic the transition state of the enzymatic reaction.
-
NADPH: The binding of the cofactor NADPH induces a significant conformational change in KARI, shifting it from an "open" to a "closed" conformation.[1] This closed conformation is often more amenable to binding inhibitors that are competitive with the substrate. Therefore, the inclusion of NADPH is often a prerequisite for successful co-crystallization with this class of inhibitors.
Q3: Is it better to use Mt KARI or a homolog like S. aureus KARI (Sa KARI) for co-crystallization studies?
A3: While the ultimate goal is to obtain the structure of the inhibitor with the primary target, Mt KARI, using a homolog like Sa KARI can be a pragmatic and effective strategy.
-
Crystallization Propensity: Sa KARI has demonstrated a higher propensity to crystallize in complex with inhibitors compared to Mt KARI.[1][2]
-
Active Site Conservation: The active sites of Mt KARI and Sa KARI are highly conserved, meaning that the binding mode of an inhibitor in Sa KARI is likely to be very similar to its binding mode in Mt KARI.[1] This makes Sa KARI a valuable surrogate for structural studies. If initial attempts with Mt KARI fail, using Sa KARI is a recommended alternative.
Q4: What is a good starting concentration for my protein and inhibitor?
A4: The optimal concentrations will need to be determined empirically, but here are some general guidelines:
-
Protein Concentration: A typical starting concentration for protein crystallization is in the range of 5-20 mg/mL.[3] For Mt KARI, it is advisable to start around 10 mg/mL and then optimize by testing a range of concentrations.
-
Inhibitor Concentration: The inhibitor concentration should be sufficient to ensure a high percentage of the protein is in the complexed form. A common starting point is to use a 5 to 10-fold molar excess of the inhibitor over the protein concentration.[4] The dissociation constant (Kd) of the inhibitor can be used to calculate the required concentration for saturation. For very potent inhibitors with low Kd values, a lower molar excess may be sufficient.
Troubleshooting Guide
Problem 1: No crystals are forming.
| Possible Cause | Troubleshooting Step |
| Suboptimal Protein Concentration | Screen a range of protein concentrations (e.g., 5, 10, 15, and 20 mg/mL).[3] |
| Inhibitor is preventing crystallization | Try soaking apo-crystals of Mt KARI (if available) with the inhibitor instead of co-crystallization. |
| Incorrect Buffer or Precipitant Conditions | Perform a broad screen of crystallization conditions using commercially available screens (e.g., sparse matrix screens).[5] Vary the pH, precipitant type, and concentration. |
| Protein is aggregated or misfolded | Ensure the protein is freshly purified and monodisperse by techniques like size-exclusion chromatography before setting up crystallization trials. |
| Cofactors (Mg²⁺, NADPH) are missing or at incorrect concentrations | Ensure both Mg²⁺ (typically 2-5 mM) and NADPH (typically 1-2 mM) are included in the protein-inhibitor mixture before crystallization. |
| Inherent difficulty in crystallizing Mt KARI | Consider using the more crystallizable homolog, Staphylococcus aureus KARI (Sa KARI), as a surrogate.[1] |
Problem 2: I'm getting amorphous precipitate instead of crystals.
| Possible Cause | Troubleshooting Step |
| Supersaturation is too high | Decrease the protein and/or precipitant concentration.[5] |
| Inhibitor is causing aggregation | Lower the inhibitor concentration or try a different inhibitor with better solubility. |
| Rate of equilibration is too fast | Use a lower temperature for crystallization or modify the vapor diffusion setup to slow down equilibration. |
| Protein sample is not homogeneous | Re-purify the protein to ensure high purity (>95%) and homogeneity.[3] |
Problem 3: My crystals are small, poorly formed, or do not diffract well.
| Possible Cause | Troubleshooting Step |
| Nucleation is too rapid | Lower the protein and/or precipitant concentration to favor crystal growth over nucleation. |
| Impurities in the protein or reagents | Use ultra-pure reagents and ensure the protein sample is free of contaminants. |
| Suboptimal crystal growth conditions | Optimize the crystallization conditions by fine-screening around the initial hit (e.g., varying pH in 0.1 unit increments and precipitant concentration in 1-2% increments). |
| Crystal packing defects | Try additives or detergents at low concentrations in the crystallization screen. |
| Mechanical stress during handling | Handle crystals with care and use appropriate cryoprotection protocols before diffraction experiments. |
Problem 4: The inhibitor is not visible in the electron density map, or a modified form is present.
| Possible Cause | Troubleshooting Step |
| Low inhibitor occupancy | Increase the molar excess of the inhibitor during co-crystallization or soaking.[4] |
| Inhibitor instability | Assess the stability of the inhibitor under the crystallization conditions (pH, temperature, buffer components) using techniques like HPLC or mass spectrometry. |
| Hydrolysis or degradation of the inhibitor | If the inhibitor is unstable, consider modifying the crystallization conditions (e.g., lower temperature, different pH) or synthesizing a more stable analog.[2] |
| Inhibitor has low affinity | Confirm the binding affinity of the inhibitor using biophysical methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). |
Quantitative Data Summary
Table 1: Reported Inhibitor Affinities for KARI Enzymes
| Inhibitor | Enzyme | Affinity Metric | Value | Reference |
| MMV553002 | Mt KARI | Kᵢ | < 200 nM | [2] |
| MMV553002 | Mt cells | IC₅₀ | 0.8 µM | [2] |
| 1f (a pyrimidinedione) | Mt KARI | Kᵢ | 23.3 nM | |
| 1f (a pyrimidinedione) | Oryza sativa KARI | Kᵢ | 146 nM | |
| 1f (a pyrimidinedione) | M. tuberculosis H37Rv | MIC | 12.7 µM |
Table 2: Reported Co-crystallization Conditions for Sa KARI
| Component | Concentration/Condition | Reference |
| Sa KARI Protein | Not specified | [2] |
| Inhibitor (MMV553002) | Not specified | [2] |
| NADPH | Present | [2] |
| Mg²⁺ | Present | [2] |
| Resolution | 1.72 Å | [2] |
Experimental Protocols
Protocol 1: General Co-crystallization Protocol for Mt KARI with an Inhibitor
-
Protein Purification:
-
Express and purify Mt KARI to >95% homogeneity using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
The final protein buffer should be low in salt (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Complex Formation:
-
Concentrate the purified Mt KARI to 10 mg/mL.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Add MgCl₂ to the protein solution to a final concentration of 5 mM.
-
Add NADPH to the protein solution to a final concentration of 2 mM.
-
Add the inhibitor to the protein solution to a final molar ratio of 1:10 (protein:inhibitor).
-
Incubate the mixture on ice for 30-60 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Set up crystallization screens using commercial sparse matrix screens at room temperature and 4°C.
-
The drops typically consist of 1 µL of the protein-inhibitor complex mixed with 1 µL of the reservoir solution.
-
-
Crystal Optimization:
-
If initial hits are obtained, optimize the conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition.
-
Protocol 2: Troubleshooting Inhibitor Instability
-
Inhibitor Stability Assay:
-
Incubate the inhibitor in the final crystallization buffer (without the protein) for a period equivalent to the typical crystallization time (e.g., 24-72 hours).
-
Analyze the sample using HPLC or LC-MS to check for degradation or hydrolysis products.
-
-
Modification of Crystallization Conditions:
-
If instability is observed, try setting up crystallization trials at a lower temperature (e.g., 4°C) to slow down degradation.
-
Test a range of pH values to find a condition where the inhibitor is more stable.
-
-
Soaking Experiments:
-
If co-crystallization fails due to inhibitor instability, attempt to grow apo-crystals of Mt KARI first.
-
Prepare a soaking solution containing the inhibitor dissolved in a cryoprotectant solution.
-
Transfer the apo-crystals to the soaking solution for a short period (minutes to hours) before cryo-cooling and data collection.
-
Visualizations
Caption: A flowchart of the experimental workflow for the co-crystallization of Mt KARI with an inhibitor.
Caption: A decision tree outlining the troubleshooting logic for overcoming common challenges in Mt KARI co-crystallization.
References
- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 5. hamptonresearch.com [hamptonresearch.com]
dealing with off-target effects of Mt KARI inhibitors in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with mitochondrial Ketol-Acid Reductoisomerase (Mt KARI) inhibitors in cell-based assays, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are Mt KARI inhibitors and why are they studied?
A: Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2] This pathway is essential for microorganisms and plants but is absent in animals, making KARI an attractive target for developing new antibiotics and herbicides.[2] Mt KARI refers to the mitochondrial isoform of this enzyme. Inhibitors targeting Mt KARI are studied for their potential as biocidal agents and to understand their impact on mitochondrial function and cellular metabolism.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
A: Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target.[3] This is a significant concern for kinase inhibitors because the ATP-binding pocket, which most inhibitors target, is highly conserved across the human kinome.[4][5] This promiscuity can lead to unintended biological consequences, such as toxicity, paradoxical pathway activation, and misleading experimental results, where the observed phenotype is not due to the inhibition of the primary target.[6][7][8] Many kinase inhibitors have been found to inhibit between 10 and 100 kinases with varying potency.[6]
Q3: How do I know if my Mt KARI inhibitor is causing off-target effects?
A: Several signs may suggest off-target activity:
-
Unexpected Phenotype: The observed cellular effect is inconsistent with the known function of Mt KARI.
-
Discrepancy with Genetic Validation: The inhibitor's effect persists even in cells where the Mt KARI gene has been knocked out or knocked down using techniques like CRISPR/Cas9.[8]
-
Potency Mismatch: The concentration required to achieve a cellular effect is significantly different from the inhibitor's biochemical potency (e.g., IC50 or Ki) against the purified Mt KARI enzyme.
-
Activation of Unrelated Pathways: You observe the modulation of signaling pathways not known to be directly regulated by Mt KARI. For instance, many kinase inhibitors can impact mitochondrial bioenergetics or other signaling cascades like the MAPK or PI3K/Akt pathways.[9][10][11]
Q4: What are the common types of off-target proteins for small molecule inhibitors?
A: Besides other kinases, small molecule inhibitors can interact with a wide range of proteins, including other enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters.[12] For molecules targeting mitochondria, off-target effects can disrupt mitochondrial DNA maintenance, protein expression, and overall bioenergetic function.[9][13]
Troubleshooting Guide
Problem 1: My Mt KARI inhibitor induces significant cell death at concentrations where it should be specific, but a genetic knockout of Mt KARI does not cause the same level of cell death.
-
Possible Cause: This is a strong indication that the observed cytotoxicity is due to off-target effects. The inhibitor is likely interacting with one or more other essential cellular proteins.[8]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm that the inhibitor engages Mt KARI in intact cells at the tested concentrations.[14]
-
Perform a Kinome Scan: Profile the inhibitor against a broad panel of kinases to identify potential off-target kinases. Many companies offer this as a service.
-
Use a Structurally Unrelated Inhibitor: Test a different Mt KARI inhibitor with a distinct chemical scaffold. If the second inhibitor does not produce the same phenotype, it further suggests the first compound's effects are off-target.
-
Rescue Experiment: If a specific off-target is identified (e.g., another kinase), try to rescue the phenotype by overexpressing a drug-resistant mutant of that off-target.
-
Problem 2: The results from my MTT viability assay are inconsistent with other methods like direct cell counting or trypan blue exclusion.
-
Possible Cause: The inhibitor may be directly interfering with cellular metabolism and mitochondrial function, which can skew the results of viability assays that rely on metabolic readouts like MTT, MTS, or XTT.[15] Inhibitors can alter the activity of oxidoreductases responsible for reducing the tetrazolium dyes, leading to an over- or underestimation of cell viability.[15]
-
Troubleshooting Steps:
-
Use a Non-Metabolic Viability Assay: Corroborate your findings using an orthogonal method that does not depend on cellular metabolism. Examples include the trypan blue exclusion assay, propidium iodide staining followed by flow cytometry, or real-time impedance-based assays.
-
Measure Mitochondrial Respiration: Use techniques like the Seahorse XF Analyzer to directly measure the inhibitor's impact on mitochondrial respiration and glycolysis. This can help determine if the compound's primary effect is on cellular bioenergetics.[9]
-
Control for Assay Artifacts: Run a cell-free control by adding the inhibitor to cell lysate to see if it directly inhibits the reductase enzymes.
-
Problem 3: The inhibitor shows potent activity in my cell-based assay, but published data shows it has poor selectivity.
-
Possible Cause: The observed potent cellular activity is likely a result of polypharmacology, where the inhibitor hits multiple targets that contribute to the phenotype.
-
Troubleshooting Steps:
-
Deconvolute the Phenotype: Use lower concentrations of the inhibitor that are more selective for the primary target (if a selectivity window exists).
-
Genetic Knockdown of Off-Targets: If known off-targets are contributing to the effect, use siRNA or CRISPR to knock down these off-targets and see if the inhibitor's potency is reduced.
-
Data Presentation: Inhibitor Selectivity
The table below provides an example of a selectivity profile for a hypothetical kinase inhibitor, "Inhibitor X," against a small panel of kinases. This illustrates how off-target activity is commonly quantified and reported. A lower Ki or IC50 value indicates higher potency.
| Target Kinase | Ki (nM) | On-Target/Off-Target | Notes |
| Mt KARI (On-Target) | 15 | On-Target | High potency against the intended target. |
| Kinase A (e.g., a Ser/Thr kinase) | 85 | Off-Target | ~6-fold less potent than against Mt KARI. |
| Kinase B (e.g., a Tyr kinase) | 450 | Off-Target | Significant drop in potency. |
| Kinase C (e.g., PIM1) | 95 | Off-Target | Potent off-target activity, could be clinically relevant.[5] |
| Kinase D (e.g., DYRK1A) | 210 | Off-Target | Moderate off-target interaction.[14] |
| Kinase E (e.g., LOK) | >10,000 | Off-Target | Considered non-inhibitory at therapeutic concentrations. |
This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blotting to Detect Off-Target Pathway Modulation
This protocol is used to determine if an Mt KARI inhibitor affects known signaling pathways commonly modulated by off-target kinase activity (e.g., MAPK/ERK pathway).
Materials:
-
Cell culture reagents
-
Mt KARI inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the Mt KARI inhibitor and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK and a loading control like actin to ensure equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor binds to its intended target (Mt KARI) in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell culture reagents
-
Mt KARI inhibitor and vehicle control
-
PBS with protease inhibitors
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles or sonicator)
-
Western blotting supplies
Methodology:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for 1 hour.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, then cool to room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Mt KARI remaining at each temperature using Western blotting, as described in Protocol 1.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble Mt KARI will decrease as the temperature increases. In the inhibitor-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target effects of an Mt KARI inhibitor.
Experimental Workflow Diagram
Caption: Workflow for identifying inhibitor off-target effects.
Troubleshooting Logic Diagram
Caption: Troubleshooting inconsistent cell viability assay results.
References
- 1. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Homology Models of Mycobacterium tuberculosis KARI
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers refining homology models of Mycobacterium tuberculosis (Mt) Ketol-acid reductoisomerase (KARI) for virtual screening applications.
Frequently Asked Questions (FAQs)
Q1: Why is Mt KARI a good target for drug development? A1: Mt KARI (Ketol-acid reductoisomerase) is a crucial enzyme in the biosynthetic pathway of essential branched-chain amino acids like valine and isoleucine.[1] This pathway is present in bacteria and plants but absent in animals, making KARI an attractive and specific target for developing novel herbicides and antibiotics with potentially low toxicity for humans.[1]
Q2: What is homology modeling and why is it necessary for Mt KARI? A2: Homology modeling is a computational method used to predict the three-dimensional (3D) structure of a protein (the "target") based on its amino acid sequence similarity to a protein with an experimentally known structure (the "template").[2][3] When an experimental structure of a target like Mt KARI is unavailable, homology modeling provides a 3D model that is essential for structure-based drug design activities such as virtual screening.[4][5]
Q3: What level of sequence identity is required to build a useful homology model? A3: The reliability of a homology model is highly dependent on the sequence identity between the target (Mt KARI) and the template. Generally, a sequence identity above 30% is required to generate a useful model.[6] If the identity is above 50%, the model is typically of high quality, with an accuracy comparable to a low-resolution experimental structure.[7]
Q4: What are the main steps in a typical homology modeling workflow? A4: The process involves four primary steps: (1) identifying and selecting a suitable template structure from a database like the Protein Data Bank (PDB), (2) aligning the target sequence with the template sequence, (3) building the 3D model based on the alignment, and (4) evaluating and refining the model to ensure its quality and accuracy.[7][8]
Q5: How can I evaluate the quality of my generated Mt KARI model? A5: Model quality is assessed using various validation tools. A Ramachandran plot is used to check the stereochemical quality by analyzing the torsion angles of amino acid residues.[5][9] Programs like PROCHECK, ERRAT, and VERIFY-3D are also used to evaluate the overall and residue-by-residue geometry and structural integrity.[3][5] The model's quality can be compared to high-resolution crystal structures.
Troubleshooting Guide
This guide addresses common problems encountered during the homology modeling and refinement process.
| Problem / Error | Potential Cause(s) | Recommended Solution(s) |
| Low Model Quality Scores (e.g., high percentage of Ramachandran outliers) | 1. Inappropriate template selection (low sequence identity, poor resolution, or incorrect functional state).[10][11] 2. Errors in the target-template sequence alignment.[10][12] 3. Poorly modeled loop regions.[7] | 1. Search for a better template with higher sequence identity (>30%) and resolution (<2.5 Å). Consider using multiple templates.[10][11] 2. Manually inspect and correct the alignment, especially in low-homology regions. Ensure conserved motifs are correctly aligned.[7] 3. Use specialized loop modeling software (e.g., MODELLER, SuperLooper) to refine the conformation of loops, which are often the most variable regions.[6][7] |
| Virtual screening yields a high number of false positives. | 1. The binding site in the homology model is inaccurate.[13] 2. Side-chain conformations are incorrect.[10][11] 3. The model was not adequately refined. | 1. Refine the binding site using molecular dynamics (MD) simulations to allow for conformational flexibility.[14] 2. Perform side-chain refinement using tools like SCWRL. The accuracy of side-chain prediction is highly dependent on the backbone's correctness.[7][12] 3. Apply energy minimization and MD simulations to the entire model to relax the structure and move it closer to a native-like conformation.[15] |
| Molecular Dynamics (MD) simulation is unstable or the model "unfolds". | 1. The initial model has significant stereochemical issues (e.g., atomic clashes, incorrect bond lengths). 2. The force field parameters are inappropriate. 3. Insufficient equilibration of the system before the production run. | 1. Perform robust energy minimization on the initial model before starting the MD simulation to resolve steric clashes.[16] 2. Ensure you are using a modern and appropriate force field for proteins. 3. Conduct a thorough equilibration phase, gradually heating the system and relaxing restraints on the protein backbone to allow the solvent to accommodate the protein structure. |
| Docking scores for known inhibitors are poor. | 1. The protonation state of the protein's active site residues is incorrect. 2. The binding pocket conformation is not representative of the ligand-bound state (using an "apo" template).[10] 3. The scoring function used is not suitable for the system. | 1. Use software to predict the pKa of titratable residues and ensure the correct protonation states at physiological pH. 2. If possible, use a template structure that is co-crystallized with a ligand (a "holo" structure) to better represent the active conformation of the binding site. If not available, induced-fit docking or MD simulations can help model flexibility. 3. Test multiple docking programs and scoring functions to find the one that best reproduces experimental binding modes for known ligands.[17] |
Experimental Protocols & Methodologies
Protocol 1: Homology Modeling of Mt KARI using SWISS-MODEL
This protocol outlines the steps for generating a basic homology model.
-
Sequence Retrieval: Obtain the full-length amino acid sequence of Mt KARI in FASTA format from a protein database like UniProt.
-
Template Identification: Submit the sequence to the SWISS-MODEL server. The server will automatically perform a BLAST search against the SWISS-MODEL Template Library (SMTL) to identify suitable template structures.[3]
-
Template Selection: Evaluate the templates provided by the server. Select a template based on the highest sequence identity, best query coverage, and highest quality scores (e.g., GMQE - Global Model Quality Estimation).[9] A template co-crystallized with a ligand or cofactor (NADPH, Mg2+) is highly desirable.[1]
-
Model Building: Once a template is selected, SWISS-MODEL will automatically align the sequences and build the 3D model.[8]
-
Initial Model Evaluation: Analyze the output provided by SWISS-MODEL. Pay close attention to the Ramachandran plot (aim for >95% of residues in favored regions), QMEAN score, and local quality estimate plots to identify potentially problematic regions in the model.[5][18]
Protocol 2: Model Refinement using Molecular Dynamics (MD) Simulation
This protocol describes a general approach to refine the initial homology model. Refinement is crucial for improving model accuracy, especially in regions that differ from the template.[14][16]
-
System Preparation:
-
Place the homology model in a periodic box of appropriate dimensions.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries in the initial structure.
-
Equilibration:
-
Perform a short MD simulation (e.g., 1 ns) under NVT (constant volume and temperature) conditions with position restraints on the protein's heavy atoms to allow the solvent to equilibrate around the protein.
-
Follow with a longer MD simulation (e.g., 5-10 ns) under NPT (constant pressure and temperature) conditions, gradually releasing the position restraints on the backbone to allow the protein-solvent system to reach equilibrium.
-
-
Production Run: Run the production MD simulation for an extended period (e.g., 100-500 ns or longer) without any restraints. Save the trajectory coordinates at regular intervals.
-
Analysis: Analyze the trajectory to assess the stability of the model using Root Mean Square Deviation (RMSD). Cluster the trajectory to find the most representative protein conformation. This refined structure can then be used for virtual screening.
Protocol 3: Virtual Screening Workflow
This protocol outlines the process of using the refined Mt KARI model to identify potential inhibitors from a compound library.
-
Receptor Grid Generation: Define the binding site of the Mt KARI model. This is typically done by identifying the catalytic residues or by using the location of a co-crystallized ligand in the template structure.[9] Generate a docking grid that encompasses this entire binding pocket.
-
Ligand Preparation:
-
Obtain a library of small molecules in 2D or 3D format.
-
Generate low-energy 3D conformations for each ligand.
-
Assign correct protonation states and charges for each ligand at a physiological pH.
-
-
Molecular Docking: Dock the prepared ligand library into the receptor grid of the Mt KARI model. This process uses a hierarchical screening approach, often starting with a fast method like High Throughput Virtual Screening (HTVS), followed by more accurate but slower methods like Standard Precision (SP) and Extra Precision (XP) for the top-scoring compounds.[19]
-
Post-Docking Analysis & Filtering:
-
Rank the ligands based on their docking scores.
-
Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
-
Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize compounds with favorable properties for further experimental validation.[20]
-
Visualizations and Pathways
Mt KARI Enzymatic Reaction
Ketol-acid reductoisomerase (KARI) is a bifunctional enzyme that catalyzes two distinct steps in the branched-chain amino acid biosynthesis pathway: an isomerization via alkyl migration followed by an NADPH-dependent reduction.[1]
Caption: Role of Mt KARI in the branched-chain amino acid pathway.
Homology Modeling & Refinement Workflow
This diagram illustrates the end-to-end process of generating a refined homology model ready for virtual screening.
Caption: Workflow for generating and refining a homology model.
Structure-Based Virtual Screening Workflow
This diagram shows the logical steps for screening a compound library against the refined Mt KARI model.
Caption: Workflow for structure-based virtual screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Using protein homology models for structure-based studies: approaches to model refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homology modeling and validation of SAS2271 transcriptional regulator of AraC family in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward the virtual screening of potential drugs in the homology modeled NAD+ dependent DNA ligase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and validation of mTOR kinase-domain 3D structure by homology modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Homology Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Homology modeling, virtual screening, molecular docking, and dynamics studies for discovering Staphylococcus epidermidis FtsZ inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ten quick tips for homology modeling of high-resolution protein 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten quick tips for homology modeling of high-resolution protein 3D structures | PLOS Computational Biology [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. mdpi.com [mdpi.com]
- 17. Homology modeling of MCH1 receptor and validation by docking/scoring and protein-aligned CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Homology Modeling and Virtual Screening Studies of Antigen MLAA-42 Protein: Identification of Novel Drug Candidates against Leukemia—An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating Mt KARI as an Essential Enzyme for Mycobacterium tuberculosis Survival: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel therapeutics to combat the global health threat of tuberculosis, particularly with the rise of multidrug-resistant strains, has intensified the search for new drug targets within Mycobacterium tuberculosis (M. tuberculosis). One such promising target is Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This guide provides a comprehensive comparison of Mt KARI with other key drug targets in M. tuberculosis, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their drug discovery efforts.
Mt KARI: A Prime Target for Tuberculosis Drug Discovery
Mt KARI, encoded by the ilvC gene, catalyzes a crucial step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine. Its essentiality for the survival of M. tuberculosis has been validated through genetic studies.[1][2] Crucially, the BCAA biosynthesis pathway is absent in mammals, making Mt KARI an attractive target for selective inhibition with a potentially high therapeutic index.[1]
Comparative Analysis of Drug Targets in M. tuberculosis
While Mt KARI presents a compelling case, other essential enzymes in M. tuberculosis are also being actively investigated as drug targets. This section provides a comparative overview of Mt KARI and three other validated targets: DprE1, MmpL3, and InhA.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of various inhibitors against Mt KARI and the alternative targets. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against the purified enzyme, and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis.
Table 1: Inhibitors of Mt KARI
| Inhibitor | Chemical Class | Ki / IC50 (nM) | MIC (µM) | Reference |
| IpOHA | Oxalyl hydroxamate | ~26 | - | [3] |
| Hoe 704 | Phosphinate | 300 | - | [3] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Dicarboxylate | 3,030 | - | [3] |
| MMV553002 (hydrolyzed product) | 3-(methylsulfonyl)-2-oxopropanic acid | <200 | 0.8 | [4] |
| 1f | Pyrimidinedione | 23.3 | 12.7 | [4] |
Table 2: Inhibitors of Alternative M. tuberculosis Drug Targets
| Target | Inhibitor | Chemical Class | Ki / IC50 (µM) | MIC (µM) | Reference |
| DprE1 | BTZ043 | Benzothiazinone | - | 0.002 | [5] |
| PBTZ169 | Piperazino-benzothiazinone | - | - | [6] | |
| TCA1 | Thiadiazole | - | - | [6] | |
| MmpL3 | SQ109 | Ethambutol analogue | - | 0.12-0.5 | [7] |
| AU1235 | Adamantyl urea | - | <1 | [1] | |
| NITD-349 | Indolecarboxamide | - | - | [1] | |
| InhA | Isoniazid (activated) | Isonicotinoyl-NAD adduct | - | ~0.05-0.2 | [2] |
| Triclosan | Diphenyl ether | - | - | [8] | |
| NITD-916 | 4-hydroxy-2-pyridone | - | 0.04-0.16 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of potential drug candidates. This section provides methodologies for key assays in the validation of Mt KARI inhibitors.
Protocol 1: In Vitro Mt KARI Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the enzymatic activity of Mt KARI and assess the potency of inhibitors. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Purified recombinant Mt KARI enzyme
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl2
-
NADPH
-
Substrate: (RS)-2-acetolactate
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and MgCl2.
-
In a 96-well plate, add the reaction buffer, NADPH, and the test inhibitor at various concentrations.
-
Add the purified Mt KARI enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, (RS)-2-acetolactate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol describes the determination of the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test inhibitors
-
96-well microplates
-
Resazurin sodium salt solution
-
Incubator at 37°C
Procedure:
-
Prepare a serial dilution of the test inhibitor in a 96-well microplate using Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final desired concentration.
-
Inoculate each well of the microplate with the bacterial suspension, except for the sterility control wells.
-
Include positive (no inhibitor) and negative (no bacteria) control wells.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of the inhibitor that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.
Protocol 3: Macrophage Survival Assay
This protocol assesses the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, providing a more physiologically relevant measure of antibacterial activity.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or J774)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
M. tuberculosis H37Rv strain
-
Test inhibitors
-
24-well cell culture plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 or 7H11 agar plates
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight. Differentiate THP-1 cells with PMA if necessary.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.
-
Wash the cells to remove extracellular bacteria and add fresh medium containing the test inhibitor at various concentrations.
-
Incubate the infected cells for a desired period (e.g., 24, 48, or 72 hours).
-
At each time point, lyse the macrophages with lysis buffer to release the intracellular bacteria.
-
Serially dilute the lysate and plate on Middlebrook agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Calculate the percentage of bacterial survival relative to the untreated control.
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the BCAA biosynthesis pathway, the drug target validation workflow, and the logical relationship of Mt KARI's role in M. tuberculosis survival.
Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.
Caption: General Workflow for Drug Target Validation in M. tuberculosis.
Caption: Logical Relationship of Mt KARI's Essentiality for M. tuberculosis Survival.
Conclusion
The validation of Mt KARI as an essential enzyme for the survival of M. tuberculosis, coupled with its absence in humans, strongly supports its development as a high-value target for novel anti-tubercular drugs. The comparative data presented in this guide demonstrates that inhibitors of Mt KARI can achieve potent anti-mycobacterial activity, comparable to inhibitors of other well-established targets. The detailed experimental protocols and visual workflows provided herein are intended to equip researchers with the necessary tools to accelerate the discovery and development of new chemical entities targeting Mt KARI, ultimately contributing to the global fight against tuberculosis.
References
- 1. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Crossroads: Validating Mt-KARI as a Prime Drug Target in Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Developers
The urgent need for novel therapeutics to combat tuberculosis (TB), a global health crisis exacerbated by the rise of multidrug-resistant strains, has intensified the search for new drug targets within Mycobacterium tuberculosis (M. tb). Among the promising candidates is the enzyme Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3818c). As a key player in the essential branched-chain amino acid (BCAA) biosynthesis pathway, Mt-KARI presents an attractive target. This guide provides a comprehensive comparison of the genetic validation of Mt-KARI with other prominent drug targets in M. tb, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Genetic Case for Mt-KARI and its Contemporaries
Genetic validation provides the foundational evidence for a target's essentiality, demonstrating that its disruption leads to bacterial growth inhibition or death. The primary methods employed for this in M. tb are transposon sequencing (TnSeq) for genome-wide essentiality screens and, more recently, the precise and controllable CRISPR interference (CRISPRi) system for targeted gene knockdown.
While direct quantitative data for the specific knockdown of Mt-KARI using CRISPRi is not extensively available in the current literature, the essentiality of the BCAA biosynthesis pathway as a whole is well-established through TnSeq studies. These studies have consistently shown that genes within this pathway, including ilvC, are essential for the in vitro growth of M. tb. This strongly supports the candidacy of Mt-KARI as a crucial drug target.
For a comparative perspective, this guide presents data from the genetic validation of other well-established and emerging drug targets in M. tb:
-
MmpL3 (Mycobacterial membrane protein Large 3): A crucial transporter of mycolic acid precursors, essential for the integrity of the mycobacterial cell wall.
-
InhA (Enoyl-ACP reductase): The primary target of the first-line anti-TB drug isoniazid, involved in mycolic acid biosynthesis.
-
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): A key enzyme in the synthesis of the arabinogalactan layer of the cell wall and the target of novel drug candidates.
Comparative Analysis of Genetically Validated Drug Targets
The following tables summarize the quantitative data from genetic validation studies of these key M. tb drug targets.
| Target Gene | Function | Validation Method | Level of Transcriptional Repression | Phenotypic Effect of Knockdown | Reference |
| ilvC (Mt-KARI) | Branched-chain amino acid biosynthesis | Transposon Sequencing | Not Applicable (Gene disruption) | Essential for in vitro growth | [1] |
| MmpL3 | Mycolic acid precursor transport | CRISPRi | >90% | Inhibition of growth, bactericidal | [2] |
| InhA | Mycolic acid biosynthesis | CRISPRi | ~90% | Growth inhibition, increased susceptibility to isoniazid | [3] |
| DprE1 | Arabinogalactan synthesis | Gene knockout / Chemical genetics | Not Applicable | Essential for viability | [4] |
Experimental Protocols: A Closer Look at Genetic Validation
Detailed methodologies are critical for the replication and advancement of research. Below are summaries of key experimental protocols for the genetic validation of drug targets in M. tb.
CRISPRi-mediated Gene Silencing
This technique allows for the inducible and titratable knockdown of a target gene's expression.
1. Construction of the CRISPRi Plasmid:
-
A specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., ilvC) is designed and cloned into a mycobacterial CRISPRi vector. This vector also contains the gene for a catalytically inactive Cas9 (dCas9) under the control of an inducible promoter (e.g., anhydrotetracycline [ATc]-inducible).
2. Transformation into M. tuberculosis:
-
The CRISPRi plasmid is introduced into M. tb cells via electroporation.
3. Induction of Gene Silencing:
-
The transformed M. tb culture is grown to a desired optical density.
-
Gene silencing is induced by adding ATc to the culture medium.
4. Measurement of Gene Knockdown (qRT-PCR):
-
RNA is extracted from both induced and uninduced cultures.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative transcript levels of the target gene, normalized to a housekeeping gene.
5. Assessment of Phenotypic Effects:
-
The growth of induced versus uninduced cultures is monitored by measuring optical density (OD600) or by plating for colony-forming units (CFUs) to determine the effect on viability (bacteriostatic vs. bactericidal).
Transposon Sequencing (TnSeq)
TnSeq is a powerful method for identifying essential genes on a genome-wide scale.
1. Generation of a Transposon Mutant Library:
-
A transposon, typically delivered via a phage, is randomly inserted into the M. tb genome, creating a large library of mutants.
2. Library Selection and Growth:
-
The mutant library is grown under specific conditions (e.g., standard laboratory medium).
3. Sequencing and Analysis:
-
Genomic DNA is extracted from the library.
-
The DNA sequences flanking the transposon insertion sites are amplified and sequenced using next-generation sequencing.
-
The frequency of transposon insertions in each gene is mapped. Genes with no or very few insertions are considered essential for growth under the tested conditions.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological systems at play.
Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Caption: Experimental workflow for CRISPRi-mediated gene silencing.
Conclusion
The genetic validation of Mt-KARI, supported by the confirmed essentiality of the branched-chain amino acid biosynthesis pathway, positions it as a high-confidence target for the development of novel anti-tuberculosis drugs. While direct quantitative knockdown data for Mt-KARI is an area for future research, the established methodologies of CRISPRi and TnSeq provide a robust framework for its further characterization. By comparing the validation data of Mt-KARI with other key drug targets, researchers can gain valuable insights into the diverse vulnerabilities of M. tuberculosis, paving the way for the development of a new generation of effective therapies.
References
- 1. Transposon sequencing reveals metabolic pathways essential for Mycobacterium tuberculosis infection | PLOS Pathogens [journals.plos.org]
- 2. Transposon sequencing reveals metabolic pathways essential for Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Multiple Mycobacterium tuberculosis Knockdown Mutants In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed Strain Phenotyping Defines Consequences of Genetic Diversity in Mycobacterium tuberculosis for Infection and Vaccination Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Mt KARI-IN-4 with other known inhibitors (e.g., IpOHA, Hoe704)
A Detailed Guide for Researchers in Drug Development
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mtb, which is absent in humans. This guide provides a comparative analysis of a novel Mtb KARI inhibitor, Mt KARI-IN-4, with two well-established KARI inhibitors, N-hydroxy-N-isopropyloxamate (IpOHA) and 2-dimethylphosphinoyl-2-hydroxyacetic acid (Hoe704). This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tubercular agents.
Executive Summary
This guide presents a head-to-head comparison of the inhibitory potency of this compound, IpOHA, and Hoe704 against Mycobacterium tuberculosis KARI (Mt KARI). The data demonstrates that while IpOHA remains the most potent inhibitor in enzymatic assays, this compound exhibits superior whole-cell activity against Mtb H37Rv, highlighting its potential as a promising lead compound for further development.
Data Presentation: Inhibitor Performance at a Glance
The following tables summarize the key quantitative data for the three inhibitors, providing a clear comparison of their enzymatic inhibition and anti-mycobacterial activity.
Table 1: In Vitro Enzymatic Inhibition against Mycobacterium tuberculosis KARI (Mt KARI)
| Inhibitor | Ki (nM) | Inhibition Type | Comments |
| This compound | 5480 | Not specified | A novel thiadiazole derivative. |
| IpOHA | 97.7 | Slow, tight-binding | A transition-state analogue. |
| Hoe704 | 300 | Reversible | A potent herbicidal compound. |
Table 2: In Vitro Whole-Cell Activity against Mycobacterium tuberculosis H37Rv
| Inhibitor | Minimum Inhibitory Concentration (MIC) (µM) |
| This compound | 0.78 |
| IpOHA | >1000 |
| Hoe704 | Not Reported |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Protocol 1: Mt KARI Inhibition Assay
This protocol outlines the determination of the inhibitory constant (Ki) of compounds against recombinant Mt KARI.
1. Enzyme and Reagents:
- Recombinant Mt KARI, expressed and purified.
- NADPH
- (RS)-2-acetolactate (substrate)
- Tris-HCl buffer (pH 7.5-8.0)
- MgCl2
- Inhibitor stock solutions (in DMSO)
2. Assay Procedure:
- The assay is performed in a 96-well plate format.
- The reaction mixture contains Tris-HCl buffer, MgCl2, NADPH, and the desired concentration of the inhibitor.
- The reaction is initiated by the addition of the substrate, (RS)-2-acetolactate.
- The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a plate reader.
- For slow-binding inhibitors like IpOHA, a pre-incubation period of the enzyme with the inhibitor is required before the addition of the substrate.
- Ki values are calculated by fitting the data to appropriate enzyme inhibition models.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv
The MIC is determined using the Microplate Alamar Blue Assay (MABA).
1. Materials:
- M. tuberculosis H37Rv culture
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
- 96-well microplates
- Alamar Blue reagent
- Inhibitor stock solutions (in DMSO)
2. Procedure:
- A mid-log phase culture of M. tuberculosis H37Rv is diluted to the appropriate cell density.
- Serial dilutions of the inhibitor are prepared in the 96-well plates.
- The bacterial suspension is added to each well containing the inhibitor.
- Control wells (no inhibitor) and blank wells (no bacteria) are included.
- The plates are incubated at 37°C for 5-7 days.
- After incubation, Alamar Blue reagent is added to each well.
- The plates are re-incubated for 24 hours.
- A color change from blue to pink indicates bacterial growth.
- The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted pathway and the experimental workflow are provided below to facilitate a deeper understanding.
Caption: Targeted step in the branched-chain amino acid biosynthesis pathway.
Caption: Workflow for enzymatic and whole-cell inhibitor testing.
A Head-to-Head Comparison of Emerging Scaffolds for Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibition
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals outlining a head-to-head comparison of various inhibitor scaffolds targeting Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI), a crucial enzyme in the branched-chain amino acid biosynthesis pathway and a promising target for novel anti-tubercular agents.
This guide provides a comprehensive overview of the current landscape of Mt KARI inhibitors, focusing on a comparative analysis of their enzymatic and whole-cell activities. The information is presented to facilitate the strategic development of new and more effective treatments for tuberculosis.
Key Inhibitor Scaffolds and Their Performance
Several distinct chemical scaffolds have been investigated for their potential to inhibit Mt KARI. The following sections and tables summarize the available quantitative data for the most promising candidates.
Pyrimidinedione Derivatives
The pyrimidinedione scaffold has emerged as a particularly promising class of Mt KARI inhibitors. Notably, NSC116565 and its analog, 1f, have demonstrated potent, time-dependent inhibition of the enzyme.[1][2] These compounds are competitive with both the substrate (2-acetolactate) and the cofactor (NADPH).[2][3]
Transition State Analogs
Classical KARI inhibitors include the transition state analogs IpOHA, Hoe 704, and CPD. These compounds have been well-characterized and serve as important benchmarks for newly discovered inhibitors.[4] While potent against the enzyme, their charged nature may impede penetration of the complex cell wall of M. tuberculosis, resulting in weaker whole-cell activity.[4]
Benzoxazinone Derivatives
The benzoxazinone derivative MMV553002 was identified as a hit from the Medicines for Malaria Venture Pathogen Box.[5] Interestingly, this compound undergoes hydrolysis to yield two distinct molecules: 3-(methylsulfonyl)-2-oxopropanic acid, which is a potent inhibitor of Mt KARI, and 2-aminophenol, which is largely responsible for the observed anti-tubercular activity.[5][6] This highlights the importance of evaluating compound stability and identifying the true active components in screening campaigns.
Other Scaffolds with Whole-Cell Activity
Several other scaffolds, including thiazoles and pyrazolo[1,5-a]pyrimidines, have been identified in phenotypic screens and demonstrated activity against M. tuberculosis. However, for many of these, direct inhibition of Mt KARI has not been definitively established, and their anti-tubercular activity may be due to effects on other cellular targets.
Quantitative Comparison of Mt KARI Inhibitor Scaffolds
The following tables provide a summary of the reported inhibitory activities of different scaffolds against Mt KARI and M. tuberculosis.
Table 1: Enzymatic Inhibition of Mt KARI
| Scaffold | Compound | Ki (nM) for Mt KARI | Mode of Inhibition | Reference(s) |
| Pyrimidinedione | NSC116565 | 95.4 | Time-dependent, Competitive with AL and NADPH | [1] |
| 1f | 23.3 | Time-dependent, Competitive with AL and NADPH | [2][7] | |
| Transition State Analog | IpOHA | 26 | Slow-binding | [8] |
| Hoe 704 | 300 | Reversible | [8] | |
| CPD | 3030 | Reversible | [8] | |
| Benzoxazinone (hydrolyzed) | 3-(methylsulfonyl)-2-oxopropanic acid | 153 ± 25 | - | [5] |
Table 2: Whole-Cell Activity against M. tuberculosis
| Scaffold | Compound | MIC50 (µM) against H37Rv | MIC (µM) against H37Rv | Reference(s) |
| Pyrimidinedione | NSC116565 | 6.06 | - | [1] |
| 1f | - | 12.7 | [2][7] | |
| Transition State Analog | IpOHA | - | 62 - 125 | [4] |
| Benzoxazinone (hydrolyzed) | 2-aminophenol | - | 0.8 (IC50) | [5][6] |
| Thiazole Derivatives | Various | - | MICs reported, but not specified for a single compound | [9][10][11] |
Visualizing the Landscape of Mt KARI Inhibition
The following diagrams illustrate the branched-chain amino acid biosynthesis pathway, a general workflow for inhibitor screening, and the logical relationship of inhibitor evaluation.
Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Caption: General experimental workflow for Mt KARI inhibitor discovery.
Caption: Logical relationship for the evaluation of Mt KARI inhibitors.
Experimental Protocols
Mt KARI Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of Mt KARI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Reagents and Buffers:
-
Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 50 mM MgCl2.
-
Enzyme: Purified Mt KARI.
-
Cofactor: 200 µM NADPH.
-
Substrate: 600 µM 2-acetolactate.
-
Inhibitor: Serially diluted in DMSO.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, Mt KARI (e.g., 200 nM), and the inhibitor at various concentrations.[5]
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[5] For time-dependent inhibitors, this pre-incubation step is critical.
-
Initiate the reaction by adding the substrate, 2-acetolactate.[5]
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percent inhibition.
-
Ki values can be determined by fitting the data to appropriate enzyme inhibition models.
-
Intracellular M. tuberculosis Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth of M. tuberculosis within a host macrophage cell line.
-
Cell Culture and Infection:
-
Culture a suitable macrophage cell line (e.g., THP-1) and differentiate into macrophages.
-
Infect the macrophages with M. tuberculosis (e.g., H37Rv) at a specific multiplicity of infection (MOI).
-
Incubate to allow for phagocytosis of the bacteria.
-
-
Compound Treatment:
-
Wash the infected cells to remove extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of the test compounds.
-
Incubate for a period of several days (e.g., 3-5 days).
-
-
Quantification of Bacterial Growth:
-
Colony Forming Unit (CFU) Counting: Lyse the macrophages to release intracellular bacteria. Serially dilute the lysate and plate on appropriate agar medium. Count the number of colonies after incubation to determine the CFU.
-
Reporter Gene Assays: Use an M. tuberculosis strain expressing a reporter gene such as luciferase or Green Fluorescent Protein (GFP).[1] After the treatment period, lyse the cells and measure the reporter signal (luminescence or fluorescence), which correlates with the number of viable bacteria.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the toxicity of the inhibitor compounds against the host macrophage cell line.
-
Cell Culture and Treatment:
-
Seed the macrophage cell line (e.g., THP-1) in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).[4]
-
-
MTT Staining and Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[4] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).[4]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 490-570 nm) using a microplate reader.[4]
-
The absorbance is proportional to the number of viable cells. Calculate the CC50 (the concentration that reduces cell viability by 50%).
-
Conclusion
The development of novel inhibitors targeting Mt KARI is a promising avenue for anti-tubercular drug discovery. The pyrimidinedione scaffold currently represents a highly promising starting point due to its potent enzymatic and whole-cell activity. The challenges associated with the transition state analogs highlight the importance of optimizing for cell permeability. Furthermore, the case of MMV553002 underscores the necessity of careful characterization of hit compounds from screening campaigns. Future efforts should focus on identifying and optimizing novel scaffolds with potent on-target activity and favorable drug-like properties.
References
- 1. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-N-Arylthiazole inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nanopartikel.info [nanopartikel.info]
Evaluating the Cross-Reactivity of Mt KARI-IN-4 with other Reductoisomerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a potent Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI) inhibitor, herein referred to as Mt KARI-IN-4, against various reductoisomerase enzymes. As "this compound" is a designation for a novel inhibitor, this guide utilizes publicly available experimental data from well-characterized KARI inhibitors with similar mechanisms of action to provide a representative comparison. This document is intended to guide researchers in evaluating the selectivity of potential anti-tubercular drug candidates targeting the essential branched-chain amino acid (BCAA) biosynthesis pathway.
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the BCAA biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis but absent in humans, making it an attractive target for novel anti-tubercular drugs. However, the potential for cross-reactivity with homologous enzymes in other organisms, including commensal bacteria, fungi, and plants, necessitates a thorough evaluation of inhibitor selectivity. This guide outlines the inhibitory profile of potent Mt KARI inhibitors against a panel of reductoisomerases from diverse species and provides detailed experimental protocols for assessing such cross-reactivity.
Data Presentation: Inhibitory Activity of KARI Inhibitors
The following table summarizes the inhibitory activity (Ki) of several known KARI inhibitors against reductoisomerases from various organisms. This data serves as a proxy for the expected cross-reactivity profile of a potent Mt KARI inhibitor like the conceptual this compound.
| Inhibitor | Target Enzyme | Organism | Enzyme Class | Ki (nM) | Reference |
| Compound 1f | Mt KARI | Mycobacterium tuberculosis | Class I | 23.3 | [1][2] |
| Sa KARI | Staphylococcus aureus | Class I | - | [1][2] | |
| Os KARI | Oryza sativa (Rice) | Class II | 146 | [1][2] | |
| Hoe 704 | Mt KARI | Mycobacterium tuberculosis | Class I | 300 | [3] |
| Cj KARI | Campylobacter jejuni | Class I | 110 | [3] | |
| IpOHA | Mt KARI | Mycobacterium tuberculosis | Class I | 26 | [3] |
| Cj KARI | Campylobacter jejuni | Class I | - (irreversible) | [3] | |
| Sa KARI | Staphylococcus aureus | Class I | 7.9 | [4] | |
| Ec KARI | Escherichia coli | Class II | - | [4] | |
| CPD | Mt KARI | Mycobacterium tuberculosis | Class I | 3030 | [3] |
| Cj KARI | Campylobacter jejuni | Class I | 590 | [3] | |
| Sa KARI | Staphylococcus aureus | Class I | 2750 | [4] | |
| Os KARI | Oryza sativa (Rice) | Class II | 90.3 | [4] | |
| MMV553002 (hydrolyzed) | Mt KARI | Mycobacterium tuberculosis | Class I | <200 | [5][6] |
| Sa KARI | Staphylococcus aureus | Class I | 531 | [5] |
Note: A lower Ki value indicates a higher binding affinity and more potent inhibition.
Experimental Protocols
A detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against KARI is provided below. This spectrophotometric assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Protocol: Determination of KARI IC50
1. Materials and Reagents:
-
Purified KARI enzyme (from M. tuberculosis and other organisms)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer: 100 mM Tris-HCl, pH 7.5
-
Magnesium chloride (MgCl2)
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)
-
(S)-2-Acetolactate (substrate)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 1 M stock solution of MgCl2 in deionized water.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a 100 mM stock solution of (S)-2-acetolactate in assay buffer.
-
Prepare a stock solution of the test inhibitor at a high concentration (e.g., 10 mM in DMSO) and create a series of dilutions in assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the various inhibitor dilutions to the respective wells. For the control (uninhibited) wells, add 10 µL of assay buffer with the same concentration of solvent used for the inhibitor.
-
Add 20 µL of the KARI enzyme solution (at a final concentration of 50-100 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a reaction mix containing assay buffer, MgCl2 (final concentration 10 mM), and NADPH (final concentration 200 µM).
-
Add 10 µL of the reaction mix to each well.
-
To initiate the enzymatic reaction, add 10 µL of (S)-2-acetolactate (final concentration 1 mM) to each well.
-
-
Data Acquisition:
-
Immediately after adding the substrate, place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to the KARI activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway
Caption: The branched-chain amino acid biosynthesis pathway highlighting KARI as the target of this compound.
Experimental Workflow for Cross-Reactivity Evaluation
Caption: Workflow for assessing the cross-reactivity of this compound against various reductoisomerases.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently identified inhibitors of Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis drugs. This pathway is absent in humans, suggesting a high therapeutic index for targeted inhibitors.
Introduction to Mt KARI Inhibitors
Ketol-acid reductoisomerase (KARI) catalyzes a two-step reaction in the biosynthesis of branched-chain amino acids.[1] Its essential role in M. tuberculosis and absence in mammals make it a prime target for the development of new anti-tuberculosis agents.[2] Recent research has focused on identifying and optimizing novel chemical scaffolds that can effectively inhibit Mt KARI. This guide focuses on the SAR of a promising class of pyrimidinedione inhibitors, with NSC116565 as a lead compound.[3]
Quantitative SAR Data of Pyrimidinedione Analogs
The following table summarizes the in vitro inhibitory activity of NSC116565 and its analogs against Mt KARI and their minimum inhibitory concentration (MIC) against virulent M. tuberculosis (H37Rv).
| Compound | R1 | R2 | Mt KARI Ki (nM) | Mt H37Rv MIC (µM) |
| 1b | H | Methyl | 95.4 | 20 |
| 1f | H | Phenyl | 23.3 | 12.7 |
| 1a | H | H | - | >30 |
| 1c | H | Ethyl | - | >30 |
| 1d | H | Propyl | - | >30 |
| 1e | H | Butyl | - | >30 |
| 1g | Phenyl | Methyl | - | >30 |
| 1h | Phenyl | Phenyl | - | >30 |
Data sourced from a study on antituberculosis and herbicidal activity of KARI inhibitors.[3]
Key SAR Insights:
-
Substitution at R2: The data clearly indicates that the nature of the substituent at the R2 position of the pyrimidinedione scaffold significantly influences the inhibitory activity.
-
A phenyl group at R2 (1f ) results in the most potent inhibition of Mt KARI (Ki = 23.3 nM) and the lowest MIC value (12.7 µM) against M. tuberculosis.[3]
-
The parent compound with a methyl group at R2 (1b ) shows good activity, but is approximately 4-fold less potent than the phenyl analog.[3]
-
Replacing the methyl group with larger alkyl chains (ethyl, propyl, butyl) or removing it entirely (H) leads to a significant loss of activity (MIC > 30 µM).[3]
-
Substitution at R1: The introduction of a phenyl group at the R1 position (1g , 1h ) also appears to be detrimental to the anti-tubercular activity.
Experimental Protocols
Mt KARI Inhibition Assay (Kinetic Studies)
The inhibitory activity of the compounds against purified Mt KARI is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, NADPH, and the purified Mt KARI enzyme.
-
Initiation: The reaction is initiated by the addition of the substrate, 2-acetolactate.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations to determine their effect on the enzyme's activity.
-
Data Analysis: The initial rates of the reaction are measured, and the data is fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki). Time-dependent inhibition is also assessed by pre-incubating the enzyme with the inhibitor.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against M. tuberculosis H37Rv is determined using a standard broth microdilution method.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well of the microplate.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[3]
Visualizing the SAR Workflow and Biological Pathway
General Workflow of a Structure-Activity Relationship (SAR) Study
Caption: A generalized workflow for a structure-activity relationship study.
Role of KARI in the Branched-Chain Amino Acid Biosynthesis Pathway
Caption: The role of KARI in the biosynthesis of valine and isoleucine.
Conclusion
The SAR studies of pyrimidinedione analogs have identified key structural features that are crucial for the inhibition of Mt KARI and the suppression of M. tuberculosis growth. The potent activity of the phenyl-substituted analog 1f highlights a promising avenue for further lead optimization.[3] Future work could involve exploring a wider range of aromatic and heterocyclic substituents at the R2 position to potentially enhance potency and improve pharmacokinetic properties. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers in the field of anti-tuberculosis drug discovery.
References
- 1. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Mt KARI-IN-4 through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrimidinedione inhibitor, referred to herein as Mt KARI-IN-4 (based on the potent pyrimidinedione inhibitor "1f" described in recent literature), which targets the essential Mycobacterium tuberculosis enzyme, Ketol-acid reductoisomerase (KARI). The validation of its mechanism of action is explored through the lens of site-directed mutagenesis, a powerful technique for elucidating drug-target interactions. This document offers a comparison with other KARI inhibitors, detailed experimental protocols for mutagenesis studies, and visualizations to clarify key concepts and workflows.
Introduction to this compound and its Mechanism of Action
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathway is absent in humans, making KARI an attractive target for the development of novel anti-tubercular drugs.
This compound is a potent pyrimidinedione derivative that acts as a competitive and time-dependent inhibitor of Mt KARI.[1][2][3] It exhibits a strong inhibitory effect with a Ki value of 23.3 nM.[1][2][3] Its mechanism involves competing with both the substrate, 2-acetolactate, and the cofactor, NADPH, for binding to the enzyme's active site.[1][2][3] The validation of this proposed mechanism can be robustly achieved through site-directed mutagenesis of key amino acid residues within the KARI active site. By altering these residues, researchers can observe the impact on inhibitor binding and enzyme kinetics, thereby confirming the inhibitor's binding mode and mechanism of action.
Comparative Analysis of KARI Inhibitors
The development of KARI inhibitors is an active area of research. This compound demonstrates a promising profile compared to other known inhibitors. The following table summarizes the quantitative data for this compound and other notable KARI inhibitors.
| Inhibitor | Target Organism | Ki (nM) | IC50 (µM) | Mechanism of Action | Reference |
| This compound (pyrimidinedione "1f") | Mycobacterium tuberculosis | 23.3 | - | Competitive with 2-acetolactate and NADPH, time-dependent | [1][2][3] |
| NSC116565 | Mycobacterium tuberculosis | 95.4 | - | Time-dependent | [4] |
| IpOHA (N-hydroxy-N-isopropyloxamate) | Plant | - | - | Binds to the active site, competing with 2-acetolactate | [2] |
| Hoe704 (2-dimethylphosphinoyl-2-hydroxy acetate) | Plant | - | - | Binds to the active site, competing with 2-acetolactate | [2] |
| CPD (cyclopropane-1,1-dicarboxylate) | Plant | - | - | Binds to the active site, competing with 2-acetolactate | [2] |
| NR-107 | Mycobacterium tuberculosis | - | 18.47 | Interacts with the protein active site | |
| ASIM-F | Mycobacterium tuberculosis | - | 27.02 | Interacts with the protein active site |
Experimental Protocol: Validation of this compound's Mechanism of Action via Site-Directed Mutagenesis
This section outlines a detailed methodology for validating the binding site and mechanism of action of this compound using site-directed mutagenesis. The protocol is based on established molecular biology techniques.
Objective: To confirm the interaction of this compound with specific active site residues of Mt KARI by creating mutant versions of the enzyme and evaluating the inhibitor's effect on their kinetic parameters.
1. Identification of Target Residues:
-
Analyze the crystal structure of Mt KARI in complex with this compound (or a homologous structure) to identify key amino acid residues in the active site that are predicted to interact with the inhibitor. These may include residues involved in hydrogen bonding, hydrophobic interactions, or coordination with the essential Mg2+ ions.
2. Site-Directed Mutagenesis:
-
Primer Design: Design mutagenic primers containing the desired nucleotide changes to alter the codons of the target amino acid residues. Primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type Mt KARI gene using the mutagenic primers. The PCR cycling parameters should be optimized for the specific plasmid and primers.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated DNA. This will leave the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and perform DNA sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.
3. Expression and Purification of Mutant Mt KARI:
-
Transform the sequence-verified mutant plasmid into an appropriate E. coli expression strain.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Lyse the cells and purify the mutant Mt KARI protein using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is present), followed by size-exclusion chromatography to ensure high purity.
4. Kinetic Analysis of Wild-Type and Mutant Enzymes:
-
Enzyme Activity Assay: Determine the kinetic parameters (Km and Vmax) of both the wild-type and mutant Mt KARI enzymes for the substrate 2-acetolactate in the presence of NADPH. This can be done by monitoring the decrease in NADPH absorbance at 340 nm.
-
Inhibition Assay: Determine the Ki or IC50 value of this compound for both the wild-type and mutant enzymes. Perform the enzyme activity assay in the presence of varying concentrations of the inhibitor.
-
Data Analysis: Compare the kinetic parameters and the inhibition constants between the wild-type and mutant enzymes. A significant increase in the Ki or IC50 value for a mutant enzyme would indicate that the mutated residue is important for the binding of this compound, thus validating its role in the inhibitor's mechanism of action.
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for validating inhibitor mechanism of action.
Caption: Inhibition of the KARI-catalyzed step in the BCAA pathway.
References
- 1. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Assessing the Potential for Resistance Development to Novel Mycobacterium tuberculosis Ketol-Acid Reductoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential for resistance development to novel inhibitors of Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI). As specific data for "Mt KARI-IN-4" is not publicly available, this document uses it as a representative placeholder for a new chemical entity targeting KARI. The methodologies and comparative data provided are based on existing research on other KARI inhibitors and established protocols for antimicrobial resistance assessment in M. tuberculosis.
Introduction to KARI as a Therapeutic Target
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which produces valine, leucine, and isoleucine.[1][2] This pathway is essential for the growth and survival of Mycobacterium tuberculosis but is absent in humans, making its enzymes attractive targets for the development of new anti-tubercular drugs.[3][4] KARI, encoded by the ilvC gene, catalyzes the second step in this pathway, converting 2-acetolactate or 2-aceto-2-hydroxybutyrate to their respective 2,3-dihydroxy-isovalerate derivatives.[1]
Inhibiting KARI disrupts the supply of essential amino acids, leading to bacterial cell death. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the exploration of novel drug targets like KARI.[3][5] Understanding the potential for resistance to new KARI inhibitors is a critical step in their preclinical development.
Data Presentation: Comparison with Alternative KARI Inhibitors
Assessing a new inhibitor requires benchmarking its performance against existing compounds. The following table summarizes efficacy data for several known M. tuberculosis KARI inhibitors.
| Compound | Target | Inhibition Constant (Kᵢ) | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv | Reference |
| This compound (Hypothetical) | Mt KARI | To be determined | To be determined | N/A |
| Compound 16 | Mt KARI | 3.06 µM | 2.06 ± 0.91 µM | [3] |
| Compound 1f (a pyrimidinedione) | Mt KARI | 23.3 nM | 12.7 µM | [6][7][8] |
| Compound 1b | Mt KARI | 95.4 nM | 20.42 µM | [7] |
| IpOHA (N-hydroxy-N-isopropyloxamate) | KARI | Not specified for Mt KARI | ~1 mM | [7] |
Potential Mechanisms of Resistance to KARI Inhibitors
Resistance to a KARI inhibitor like this compound could arise through several mechanisms, analogous to those observed for other antibiotics targeting M. tuberculosis.[9]
-
Target Modification : The most common mechanism of drug resistance in M. tuberculosis involves mutations in the gene encoding the drug's target.[10][11] For a KARI inhibitor, this would involve non-synonymous mutations in the ilvC gene, leading to conformational changes in the KARI enzyme that reduce the binding affinity of the inhibitor without compromising the enzyme's essential function.
-
Target Overexpression : Bacteria may overcome the effects of a competitive inhibitor by increasing the production of the target enzyme.[6][8] Increased transcription of the ilvC gene would lead to higher intracellular concentrations of KARI, requiring a higher concentration of the inhibitor to achieve the same level of growth inhibition.
-
Reduced Drug Accumulation :
-
Efflux Pumps : M. tuberculosis possesses numerous efflux pumps that can actively transport a wide range of molecules, including antibiotics, out of the cell.[11][12] Upregulation or modification of these pumps could reduce the intracellular concentration of this compound, thereby conferring resistance.
-
Decreased Permeability : The complex and impermeable cell wall of M. tuberculosis provides a natural barrier to many drugs.[9][13] Alterations to the cell wall composition could further reduce the uptake of the inhibitor.
-
Experimental Protocols for Resistance Assessment
The following protocols provide a detailed methodology for evaluating the potential for resistance development to a novel KARI inhibitor.
This experiment determines the rate at which spontaneous resistance arises in a population of M. tuberculosis.
Methodology:
-
Culture Preparation : Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ of 0.6-0.8) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Inoculum Preparation : Prepare a concentrated cell suspension. Harvest the bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend the pellet in a small volume of 7H9 broth to achieve a high cell density (~10¹⁰ CFU/mL).
-
Plating on Selective Media : Spread a known number of cells (e.g., 10⁹ to 10¹⁰ CFUs) onto multiple Middlebrook 7H10 agar plates containing the inhibitor at concentrations of 4x, 8x, and 16x the predetermined Minimum Inhibitory Concentration (MIC).
-
Enumeration of Total Viable Cells : Prepare serial dilutions of the initial inoculum and plate on non-selective 7H10 agar to determine the total number of viable cells plated.
-
Incubation and Colony Counting : Incubate all plates at 37°C for 3-4 weeks. Count the number of colonies that appear on the drug-containing plates (resistant mutants) and the non-selective plates (total viable cells).
-
Calculation of Resistance Frequency : The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
This involves confirming the resistance phenotype and identifying the underlying genetic changes.
Methodology:
-
Isolation and MIC Confirmation : Pick individual resistant colonies and subculture them in drug-free 7H9 broth. Re-determine the MIC of the inhibitor for each isolated mutant using a standard broth microdilution method to confirm the level of resistance.[14]
-
Stability of Resistance : Culture the confirmed resistant mutants in drug-free medium for several passages and then re-test the MIC to ensure the resistance phenotype is stable and not a result of transient adaptation.
-
Genotypic Analysis - Target Gene Sequencing : Extract genomic DNA from the resistant mutants and the wild-type parent strain. Amplify the ilvC gene (the gene encoding KARI) using PCR and sequence the amplicons. Compare the sequences to identify any mutations that may be responsible for resistance.
-
Genotypic Analysis - Whole Genome Sequencing (WGS) : For a comprehensive analysis, perform WGS on several independently isolated resistant mutants. This can identify resistance-conferring mutations outside of the target gene, such as in regulatory regions leading to target overexpression or in genes related to efflux pumps.[5]
Mandatory Visualizations
Caption: BCAA biosynthesis pathway in Mtb, highlighting KARI as the target of this compound.
Caption: Workflow for assessing resistance potential to a novel KARI inhibitor.
References
- 1. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 5. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 12. Frontiers | How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery [frontiersin.org]
- 13. Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Mt KARI-IN-4: A Novel Inhibitor Against Standard Anti-Tuberculosis Therapeutics
For Immediate Release
In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates the development of novel therapeutics with unique mechanisms of action. This guide provides a comparative analysis of a promising new agent, Mt KARI-IN-4, a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI), against established first-line anti-tuberculosis drugs. This document is intended for researchers, scientists, and drug development professionals actively seeking to advance TB treatment paradigms.
Executive Summary
This compound targets the essential KARI enzyme in Mycobacterium tuberculosis, a critical component of the branched-chain amino acid biosynthesis pathway. This pathway is absent in humans, making KARI an attractive and specific target for antimicrobial therapy. This guide presents a summary of the available preclinical data for Mt KARI inhibitors, benchmarked against the performance of standard anti-TB drugs like isoniazid and rifampicin. The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental methodologies and visual representations of the mechanism of action and experimental workflows.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro efficacy of representative Mt KARI inhibitors (as a proxy for this compound) and standard anti-tuberculosis drugs against Mycobacterium tuberculosis H37Rv.
| Compound/Drug | Target | Mechanism of Action | MIC (μg/mL) | IC50/Ki (nM) |
| This compound (Hypothetical) | Ketol-acid reductoisomerase (KARI) | Inhibition of branched-chain amino acid synthesis | ~0.2 - 12.7 | 8 - 531 |
| Isoniazid | InhA (enoyl-ACP reductase) | Inhibition of mycolic acid synthesis[1] | 0.05 - 0.2 | - |
| Rifampicin | RNA polymerase (rpoB) | Inhibition of RNA synthesis[1] | 0.125 - 1.0 | - |
| Pyrazinamide | Ribosomal protein S1 (RpsA) | Disruption of membrane potential and transport | 20 - 100 | - |
| Ethambutol | Arabinosyltransferase | Inhibition of arabinogalactan synthesis | 1.0 - 5.0 | - |
Note: The data for this compound is a representative range derived from published data on various novel Mt KARI inhibitors. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. IC50 is the concentration of a drug that inhibits a specific biological or biochemical function by 50%, and Ki is the inhibition constant.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of anti-tuberculosis drug candidates.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 7 days.
-
Following incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change. Rifampicin and isoniazid are used as positive controls.
-
In Vitro Intracellular Activity Assay
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.
-
Cell Culture: Murine macrophage cell line J774A.1 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Infection and Treatment:
-
Macrophages are seeded in 96-well plates and infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
After phagocytosis, extracellular bacteria are removed by washing.
-
The infected cells are then treated with serial dilutions of the test compounds.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 3-7 days).
-
-
Determination of Intracellular Bacterial Viability: The viability of intracellular bacteria is determined by lysing the macrophages and plating the lysate on Middlebrook 7H11 agar to enumerate colony-forming units (CFU).
Mandatory Visualizations
Signaling Pathway of this compound
References
Safety Operating Guide
Proper Disposal Procedures for Mt KARI-IN-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel chemical compounds, ensuring safe and compliant disposal is paramount. This guide provides essential safety and logistical information for the proper disposal of Mt KARI-IN-4, a substance understood to be a research-grade Ketol-acid reductoisomerase (KARI) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for "this compound," this guidance is based on established protocols for the disposal of similar chemical inhibitors, potentially used in herbicide or antitubercular research.
It is imperative to locate the official Safety Data Sheet (SDS) for this specific compound and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. The SDS will provide definitive information on the hazards and required disposal methods.
Immediate Safety and Handling
Before disposal, ensure proper handling procedures are followed to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of contact, flush the affected area with water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.
General Disposal Protocol for Chemical Inhibitors
Follow these procedural steps for the safe disposal of this compound and similar research-grade chemicals.
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][2][3]
-
Containerization:
-
Labeling:
-
Segregation and Storage:
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate beyond your institution's specified limits (e.g., 90 days or a certain volume).[4]
-
Quantitative Data Summary
The following table should be populated with information from the specific Safety Data Sheet for this compound.
| Property | Value | Source (SDS Section) |
| Physical State | (e.g., Solid, Liquid, Gas) | |
| pH | ||
| Boiling Point | ||
| Flash Point | ||
| Autoignition Temperature | ||
| Solubility in Water | ||
| Specific Gravity | ||
| Hazard Class | (e.g., Flammable, Corrosive, Toxic) | |
| Toxicity Data (LD50/LC50) |
Experimental Protocol: Preparing a Hazardous Waste Container
This protocol outlines the standard procedure for preparing a container for the accumulation of chemical waste like this compound.
Materials:
-
Appropriate hazardous waste container (chemically compatible, with a screw-on lid)
-
Hazardous waste label
-
Pen or permanent marker
-
Secondary containment bin
Procedure:
-
Select an appropriate container: Choose a container that is compatible with the chemical waste and has a secure, leak-proof lid.
-
Label the container: Before adding any waste, affix a hazardous waste label to the container.
-
Fill out the label:
-
Write "Hazardous Waste" clearly at the top.
-
Fill in the full name(s) of the chemical constituent(s).
-
Indicate the percentage of each constituent.
-
Write the date you first add waste to the container (the accumulation start date).
-
Include your name, department, and contact information.
-
-
Place in secondary containment: Put the labeled container inside a larger, chemically resistant secondary containment bin to catch any potential leaks.
-
Begin waste accumulation: Add the chemical waste to the container, ensuring the lid is securely closed after each addition.
-
Monitor accumulation: Keep track of the accumulation start date and the volume of waste in the container to ensure timely disposal according to your institution's policies.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Mt KARI-IN-4
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Mt KARI-IN-4. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI) and should be handled with care in a laboratory setting equipped for potent compounds.[1]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈FN₅O₂S | [1] |
| Molecular Weight | 325.3 g/mol | |
| Ki (Inhibition Constant) | 5.48 µM | [1] |
| MIC (Minimum Inhibitory Concentration) vs. Mtb H37Rv | 0.78 µM | [1] |
| Cytotoxicity (IC₅₀ vs. HEK cells) | > 72 µg/mL | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion. The required PPE includes, but is not limited to:
-
Gloves : Two pairs of nitrile gloves are required. The outer glove should be regularly changed, especially if contamination is suspected.
-
Lab Coat : A dedicated lab coat, preferably disposable or made of a material resistant to chemical permeation, must be worn.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are essential.
-
Respiratory Protection : When handling the compound as a powder outside of a containment enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
Operational Plan: Handling Procedures
Engineering Controls:
-
Ventilation : All work with solid this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Containment : For weighing and aliquoting the powdered form, a balance enclosure with HEPA filtration is recommended.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Designate a specific area for handling this compound.
-
Weighing :
-
Perform weighing within a ventilated enclosure.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container immediately after dispensing.
-
-
Dissolving :
-
Add solvent to the powdered compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent.
-
Remove the outer pair of gloves before leaving the designated work area.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
All solid waste, including contaminated PPE (gloves, disposable lab coats), weighing papers, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a labeled hazardous liquid waste container.
-
Do not dispose of solutions down the drain.
-
-
Waste Disposal Vendor : All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.
Experimental Protocols
In Vitro Mtb KARI Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds like this compound against the Mtb KARI enzyme.
Materials:
-
Purified Mtb KARI enzyme
-
NADPH (cofactor)
-
α-acetolactate (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
-
Assay Setup :
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of Mtb KARI enzyme
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubate the enzyme and inhibitor mixture at room temperature for a predefined period (e.g., 15 minutes) to allow for binding.
-
-
Initiate Reaction :
-
Add NADPH to each well.
-
Initiate the enzymatic reaction by adding the substrate, α-acetolactate.
-
-
Data Collection :
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. This measures the rate of NADPH oxidation.
-
-
Data Analysis :
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for the in vitro Mtb KARI inhibition assay.
Caption: Inhibition of the branched-chain amino acid pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
